molecular formula C10H14FNO B7815659 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

Cat. No.: B7815659
M. Wt: 183.22 g/mol
InChI Key: CSVQGDSSGYJZSP-UHFFFAOYSA-N
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Description

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-fluorophenyl)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8(12-6-7-13)9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVQGDSSGYJZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chiral amino alcohol, 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, analytical characterization, and prospective pharmacological relevance. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous structures and predictive models to offer a robust scientific foundation for future research and application.

Introduction and Chemical Identity

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is a substituted phenylethanolamine derivative. Its structure features a chiral center at the benzylic carbon, an ethanolamine side chain, and a fluorine atom on the phenyl ring. The presence of the fluorine atom can significantly influence the molecule's metabolic stability and binding affinity to biological targets by altering its electronic properties.

PropertyPredicted/Theoretical ValueReference
Molecular Formula C₁₀H₁₄FNO-
Molecular Weight 183.22 g/mol -
Monoisotopic Mass 183.10595 Da[1]
XlogP (Predicted) 1.2-1.8[1]
CAS Number Not readily available-

Proposed Synthesis Pathway

The synthesis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol can be achieved through a reductive amination pathway, a common and effective method for creating secondary amines. This process involves the reaction of a ketone with a primary amine in the presence of a reducing agent.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification 4-Fluoroacetophenone 4-Fluoroacetophenone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-Fluoroacetophenone->Reductive_Amination Ethanolamine Ethanolamine Ethanolamine->Reductive_Amination Crude_Product Crude Product Reductive_Amination->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol Purification->Final_Product

Caption: A workflow diagram illustrating the proposed synthesis of the target compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-fluoroacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add ethanolamine (1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the intermediate imine/enamine.

  • Reducing Agent: Carefully add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the mixture. This reagent is preferred due to its selectivity for imines in the presence of ketones.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol.

Analytical Characterization

A suite of analytical techniques is essential for the structural elucidation and purity assessment of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of the final compound. A reversed-phase method is generally suitable.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Source: Adapted from BenchChem Application Notes for a similar compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure.

  • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include aromatic protons, a quartet for the benzylic proton, a triplet for the methylene group adjacent to the oxygen, a multiplet for the methylene group adjacent to the nitrogen, and singlets for the NH and OH protons (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: Will reveal the carbon skeleton of the molecule.

  • ¹⁹F NMR: A crucial experiment to confirm the presence and environment of the fluorine atom on the phenyl ring.

Predicted ¹H NMR Spectral Data (based on similar structures):

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic6.9 - 7.4Multiplet
-CH(Ph)-3.8 - 4.2Quartet
-CH₂-N-2.6 - 3.0Multiplet
-CH₂-O-3.5 - 3.8Triplet
-NH-1.5 - 2.5Broad Singlet
-OH-2.0 - 3.5Broad Singlet
-CH₃1.2 - 1.5Doublet

Source: Extrapolated from data on related amino alcohols.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 184.1134.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Vibration
3400-3200O-H, N-H Stretching (broad)
3100-3000Aromatic C-H Stretching
2980-2850Aliphatic C-H Stretching
1600, 1500C=C Aromatic Ring Stretching
1250-1200C-F Stretching
1260-1050C-O Stretching

Source: Based on characteristic IR absorption tables and data for similar compounds.[1][4][5]

Potential Applications and Biological Relevance

While 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol itself is not a widely studied compound, its structural motifs are present in numerous pharmacologically active molecules. This suggests its potential as a valuable building block or lead compound in drug discovery.

Potential as a CNS Agent

Many phenylethanolamine derivatives exhibit activity in the central nervous system (CNS). The core structure is related to known neurotransmitters and modulators. For instance, compounds with a similar 1-(4-fluorophenyl) moiety have been investigated as sigma receptor ligands, which are targets for a new class of antipsychotic drugs.[6] The introduction of the ethanolamine side chain could modulate the compound's polarity and ability to cross the blood-brain barrier.

Cardiovascular and Adrenergic Activity

The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands. Depending on the stereochemistry and substitution pattern, these compounds can act as agonists or antagonists at α- and β-adrenergic receptors, influencing heart rate, blood pressure, and bronchial tone. The (R,R)-form of related 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives has shown significant β3-adrenergic activity.[7]

Diagram of Potential Drug Development Logic

Drug_Development_Logic Logical Pathway for Investigating Biological Activity Start 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol (Target Compound) Screening High-Throughput Screening (e.g., Receptor Binding Assays) Start->Screening CNS_Targets CNS Targets (e.g., Sigma, Dopamine, Serotonin Receptors) Screening->CNS_Targets Adrenergic_Targets Adrenergic Targets (α and β receptors) Screening->Adrenergic_Targets Hit_Identification Hit Identification CNS_Targets->Hit_Identification Adrenergic_Targets->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A logical flow for exploring the therapeutic potential of the title compound.

Conclusion and Future Directions

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol represents a chemical entity with significant, albeit underexplored, potential in medicinal chemistry and drug development. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. The key to unlocking its potential lies in the empirical investigation of its biological activity. Future research should focus on the stereoselective synthesis of its enantiomers, followed by systematic screening against a panel of CNS and adrenergic receptors to elucidate its pharmacological profile. Such studies will be crucial in determining whether this compound can serve as a valuable scaffold for the development of novel therapeutics.

References

  • Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol - Benchchem.
  • Advanced drug development and manufacturing - Google P
  • 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum - ChemicalBook.
  • CAS 1353965-78-2 | 2-((1-(4-Fluorophenyl)ethyl)(methyl)amino)ethanol - Synblock.
  • Shang, G., Liu, D., Allen, S. E., Yang, Q., & Zhang, X. (n.d.). Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699–12733. MDPI.
  • 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum - ChemicalBook.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1.
  • Table of Characteristic IR Absorptions. (n.d.).
  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Doc Brown's Advanced Organic Chemistry Revision Notes.

Sources

Molecular weight and formula of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential applications of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a foundational resource for the study and utilization of this compound.

Introduction and Chemical Identity

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is an amino alcohol derivative with a structure that suggests significant potential in medicinal chemistry and materials science. Its molecular architecture, featuring a fluorinated phenyl group, a chiral center, and a hydrophilic ethanolamine moiety, makes it an intriguing candidate for the development of novel therapeutic agents and functional materials. The presence of the fluorine atom can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

The systematic IUPAC name for this compound is 2-{[1-(4-fluorophenyl)ethyl]amino}ethan-1-ol. Based on this nomenclature, the chemical formula and molecular weight have been determined.

Molecular Formula and Weight

The chemical formula for 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is C₁₀H₁₄FNO .

The molecular weight is calculated to be 183.23 g/mol .

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following table includes predicted properties alongside data for structurally related compounds to provide a comparative context. These predictions are derived from established computational models and data from similar chemical structures.

PropertyPredicted/Calculated Value for 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanolReference Compound: 2-(Ethylamino)ethanol[1][2]Reference Compound: (1S)-2-Amino-1-(4-fluorophenyl)ethanol[3]
Molecular Formula C₁₀H₁₄FNOC₄H₁₁NOC₈H₁₀FNO
Molecular Weight 183.23 g/mol 89.14 g/mol 155.17 g/mol
Appearance Predicted to be a liquid or low-melting solidColorless liquidNot specified
Boiling Point Predicted: >200 °C169-170 °CNot specified
Melting Point Predicted: <25 °C-90 °CNot specified
Solubility Predicted to be soluble in water and polar organic solventsMiscible with waterSoluble in water
pKa (amine) Predicted: 9-10~9.8Not specified
LogP Predicted: ~1.5-2.0-0.560.2

The predictions for the target compound are based on its structure, which contains both hydrophobic (fluorophenyl, ethyl) and hydrophilic (amino, hydroxyl) groups, leading to moderate lipophilicity (LogP) and likely solubility in a range of solvents.

Synthesis and Purification

The synthesis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol can be approached through several established routes for the preparation of 1,2-amino alcohols. A common and effective method is the reductive amination of a suitable ketone precursor with ethanolamine.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient synthesis involves the reaction of 1-(4-fluorophenyl)ethan-1-one with ethanolamine under reductive conditions. This two-step, one-pot reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the final secondary amine product.

G A 1-(4-Fluorophenyl)ethan-1-one C Schiff Base Intermediate A->C + B Ethanolamine B->C D 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol C->D Reduction R Reducing Agent (e.g., NaBH₄, H₂/Pd-C) R->C

Caption: Proposed synthesis via reductive amination.

Experimental Protocol

Materials:

  • 1-(4-fluorophenyl)ethan-1-one

  • Ethanolamine

  • Methanol (or another suitable solvent)

  • Sodium borohydride (NaBH₄) or alternative reducing agent

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-fluorophenyl)ethan-1-one (1 equivalent) in methanol.

  • Schiff Base Formation: Add ethanolamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality: The slow addition of NaBH₄ is crucial to control the exothermic reaction and prevent side reactions. The use of a protic solvent like methanol is compatible with NaBH₄ and aids in the reduction process.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the complete consumption of the intermediate. Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.

  • Extraction: Neutralize the solution with aqueous sodium hydroxide and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol.

Analytical Characterization

A suite of analytical techniques is essential for the structural confirmation and purity assessment of the synthesized compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation A Synthesized Product B Dissolution in Appropriate Solvent A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->C D Mass Spectrometry (MS) B->D E Infrared Spectroscopy (IR) B->E F High-Performance Liquid Chromatography (HPLC) B->F G Structural Elucidation C->G D->G E->G H Purity Assessment F->H

Caption: Analytical workflow for characterization.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include a doublet for the methyl group, a quartet for the methine proton, multiplets for the methylene groups, and aromatic signals for the fluorophenyl ring.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

    • ¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): This technique will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₁₄FNO).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H (broad), N-H (medium), C-H, and C-F bonds, as well as aromatic C=C stretches.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.

Potential Applications in Drug Development

Amino alcohols are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[4][5] The structural features of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol make it a promising scaffold for the development of new drugs.

  • β-Adrenergic Receptor Agonists/Antagonists: Many 2-amino-1-phenylethanol derivatives are known to interact with adrenergic receptors.[6] The title compound could be investigated for its potential as a bronchodilator for asthma or in the treatment of cardiovascular diseases.

  • Antimalarial Agents: The 2-amino-1-phenylethanol core is present in several antimalarial drugs.[7] Derivatives of this class have shown activity against Plasmodium falciparum.[5]

  • Chiral Auxiliaries: As a chiral molecule, it can be used in asymmetric synthesis to control the stereochemical outcome of chemical reactions, which is crucial in the synthesis of enantiomerically pure drugs.[8]

Safety and Handling

Fluorinated organic compounds require careful handling and a thorough toxicological evaluation. While the fluorine atom can enhance metabolic stability, it can also lead to the formation of toxic metabolites in some cases.[9][10]

  • General Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The compound should be handled in a well-ventilated fume hood.

  • Toxicity Profile: The specific toxicity of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol has not been reported. However, some fluorinated alcohols have been shown to have toxic effects.[11] A comprehensive toxicological assessment would be required before any in vivo applications. Amino alcohols, as a class, can be corrosive and may cause skin and eye irritation.[12]

Conclusion

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is a compound with significant potential, primarily within the field of drug discovery and development. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed using modern analytical methods. While experimental data on its physicochemical and toxicological properties are currently lacking, its structural similarity to known bioactive molecules warrants further investigation into its potential as a novel therapeutic agent. This guide provides a solid foundation for researchers to begin their exploration of this promising molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38989029, (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • Rivas, L., et al. (2014). Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57490885. Retrieved from [Link]

  • Center for Environmental Health. (n.d.). Factsheet: Fluorinated Additives in Food Containers. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-979.
  • Cheng, M., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 26(16), 4697-4705.
  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1).
  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018). Safety Data Sheet: AMINO ALCOHOL EA. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of analytical techniques for characterisation of advanced and high purity materials. Retrieved from [Link]

  • Defense Technical Information Center. (1970). THE TOXICITY AND THE NATURE OF THE ACTION OF FLUORINATED ALCOHOLS. Retrieved from [Link]

Sources

Chiral Phenylethylamine Derivatives: A Technical Guide to Asymmetric Synthesis and Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral phenylethylamine derivatives represent a cornerstone of modern stereoselective synthesis and medicinal chemistry. Their inherent chirality, coupled with their versatile chemical reactivity, has established them as indispensable tools for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core applications of these derivatives, moving beyond a simple recitation of facts to explore the underlying principles and practical considerations that govern their use. We will delve into their role as powerful chiral auxiliaries, their application in the burgeoning field of organocatalysis, their function as ligands in transition-metal-catalyzed reactions, and their significance as privileged scaffolds in the design of neuroactive compounds. This guide is structured to provide not only theoretical understanding but also actionable, field-proven protocols and quantitative data to empower researchers in their experimental endeavors.

The Stereochemical Advantage: Phenylethylamine as a Chiral Auxiliary

The strategic use of chiral auxiliaries is a foundational concept in asymmetric synthesis, allowing for the transient introduction of a chiral element to direct the stereochemical outcome of a reaction. (R)- and (S)-1-phenylethylamine are exemplary in this regard, offering a cost-effective and highly efficient means of inducing chirality in prochiral substrates.[1]

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The efficacy of phenylethylamine-based auxiliaries hinges on the principle of steric hindrance. By covalently attaching the auxiliary to a substrate, a chiral environment is created around the reactive center. The bulky phenyl group of the auxiliary effectively shields one face of the molecule, compelling an incoming reagent to approach from the less sterically encumbered direction. This directed attack is the basis for the high diastereoselectivity observed in a multitude of transformations, most notably in the alkylation of enolates.[2]

Diastereoselective Alkylation of Pseudoephedrine Amides: A Case Study

A prominent and highly reliable application of this principle is the diastereoselective alkylation of pseudoephedrine amides, a method extensively developed by Myers.[3] Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. Upon deprotonation, these amides form rigid, chelated lithium enolates, wherein the lithium cation coordinates to both the enolate oxygen and the oxygen of the hydroxyl group. This chelation, in concert with the steric bulk of the phenyl group, dictates a highly specific trajectory for the incoming electrophile, resulting in exceptional diastereoselectivity.[4]

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides [3][5]

EntryElectrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio (d.r.)
1MeIMe95>99:1
2EtIEt96>99:1
3n-PrIn-Pr99>99:1
4CH₂=CHCH₂BrAllyl98>99:1
5PhCH₂BrBenzyl99>99:1
Experimental Protocol: Diastereoselective Alkylation of (1S,2S)-Pseudoephedrine Propionamide[5]

Materials:

  • (1S,2S)-Pseudoephedrine propionamide

  • Diisopropylamine (distilled from CaH₂)

  • Tetrahydrofuran (THF, anhydrous)

  • n-Butyllithium (in hexanes)

  • Benzyl bromide (distilled)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with diisopropylamine (2.23 mmol) and anhydrous THF (1.2 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium in hexanes (2.07 mmol) is added dropwise via syringe. The resulting suspension is warmed to 0 °C for 5 minutes and then re-cooled to -78 °C.

  • A solution of (1S,2S)-pseudoephedrine propionamide (0.994 mmol) in anhydrous THF (3.0 mL), pre-cooled to 0 °C, is transferred to the reaction mixture via cannula.

  • The reaction mixture is stirred at -78 °C for 1 hour, then at 0 °C for 15 minutes, and briefly at 23 °C for 5 minutes before being re-cooled to 0 °C.

  • Benzyl bromide (1.49 mmol) is added dropwise via syringe.

  • After 15 minutes, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

  • The reaction mixture is transferred to a separatory funnel containing saturated aqueous ammonium chloride solution (80 mL) and ethyl acetate (50 mL).

  • The aqueous layer is separated and extracted with two additional portions of ethyl acetate (15 mL each).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric excess of the crude product can be determined by capillary gas chromatography. The product is purified by flash column chromatography on silica gel.

Diagram 1: Workflow for Diastereoselective Alkylation

G cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Workup & Purification start Pseudoephedrine Amide lda LDA in THF, -78°C start->lda Deprotonation enolate Chelated Lithium Enolate lda->enolate electrophile Add Electrophile (R-X) product Alkylated Amide electrophile->product Stereoselective Attack quench Quench (NH4Cl) extract Extraction quench->extract purify Chromatography extract->purify final_product Diastereomerically Enriched Product purify->final_product

Caption: General workflow for Myers asymmetric alkylation.

Resolution and Desymmetrization: Catalytic Applications

Beyond stoichiometric applications as chiral auxiliaries, phenylethylamine derivatives have proven to be exceptional platforms for the development of chiral catalysts for kinetic resolution and other enantioselective transformations.

Enzymatic Kinetic Resolution of Racemic Amines

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture, wherein one enantiomer reacts at a significantly faster rate than the other in the presence of a chiral catalyst or reagent. Lipases, particularly Candida antarctica lipase B (CALB), have been extensively employed for the kinetic resolution of racemic amines through enantioselective acylation.[6][7]

In a dynamic kinetic resolution (DKR), the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. This is often achieved by combining the enzymatic resolution with a metal-based racemization catalyst.[6]

Table 2: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine [6]

Acyl DonorRacemization CatalystYield (%)Enantiomeric Excess (ee, %)
Isopropyl acetateRu-catalyst 4>9999
Ethyl methoxyacetateRu-catalyst 49097
Methyl methoxyacetateRu-catalyst 48398
Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine[6]

Materials:

  • (±)-1-Phenylethylamine

  • Ethyl methoxyacetate

  • Candida antarctica lipase B (CALB, immobilized)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst)

  • Toluene (anhydrous)

Procedure:

  • To a solution of (±)-1-phenylethylamine (10 mmol) in anhydrous toluene (20 mL) is added ethyl methoxyacetate (12 mmol).

  • Immobilized CALB (100 mg) and the ruthenium racemization catalyst (0.125 mmol) are added to the reaction mixture.

  • The reaction is stirred at a constant temperature (e.g., 70 °C) and monitored by chiral gas chromatography.

  • Upon completion, the reaction mixture is filtered to remove the catalysts.

  • The filtrate is concentrated under reduced pressure, and the resulting amide is purified by flash column chromatography.

Crafting Chiral Environments: Phenylethylamine-Derived Ligands and Organocatalysts

The phenylethylamine scaffold is a privileged motif in the design of chiral ligands for transition-metal catalysis and in the development of purely organic catalysts.

Ligands for Asymmetric Catalysis

Chiral ligands derived from 1-phenylethylamine have been successfully employed in a variety of enantioselective transformations, including hydrogenations, arylations, and conjugate additions.[8] For instance, chiral phosphine-aminophosphine ligands synthesized from enantiopure phenylethylamine have been utilized in rhodium-catalyzed asymmetric hydrogenation of olefins with high enantioselectivity.[9] Similarly, chiral tertiary aminonaphthol ligands prepared from (S)-1-phenylethylamine have shown excellent performance in the Zn(II)-catalyzed asymmetric addition of organozinc reagents to aldehydes.[8]

Organocatalysis: A Metal-Free Approach

The covalent attachment of chiral phenylethylamine moieties to scaffolds such as thioureas or squaramides has yielded a diverse array of highly effective organocatalysts.[1] These catalysts operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of reactions like Michael additions and aldol reactions.

Diagram 2: Organocatalytic Michael Addition

G cluster_activation Activation cluster_attack Stereoselective Attack catalyst Chiral Thiourea Catalyst activated_acceptor Activated Acceptor (via H-bonding) catalyst->activated_acceptor Activates aldehyde Aldehyde enamine Enamine Intermediate aldehyde->enamine Forms acceptor Michael Acceptor product Michael Adduct enamine->product Attacks catalyst_regen Catalyst Regeneration product->catalyst_regen

Caption: Mechanism of a thiourea-catalyzed Michael addition.

Pharmacological Significance: Modulating Neurological Pathways

The phenylethylamine skeleton is a fundamental structural motif in a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[10] The chirality of these molecules is often a critical determinant of their pharmacological activity, with enantiomers frequently exhibiting distinct potencies and selectivities for their biological targets.[[“]]

Interaction with Dopaminergic and Adrenergic Systems

Phenylethylamine derivatives are well-known to interact with the dopaminergic and adrenergic signaling pathways, which are integral to the regulation of mood, attention, and cardiovascular function.[12] They can act as agonists, antagonists, or reuptake inhibitors at dopamine and adrenergic receptors.

Structure-Activity Relationships (SAR):

The pharmacological profile of phenylethylamine derivatives can be finely tuned through structural modifications. For instance, in the context of dopamine reuptake inhibition, the nature of substituents on the aromatic ring and the alkylamine side chain significantly influences activity.[13]

Table 3: Structure-Activity Relationship of Phenylethylamine Derivatives as Dopamine Reuptake Inhibitors [13]

Aromatic Substitution (Ar)Alkylamine (R)Relative Inhibitory Potency
Phenyl-NH₂Moderate
Thiophenyl-NH₂Higher
Substituted Phenyl-NH₂Lower
Phenyl-NHCH₃Potency Varies
PhenylCyclic AmineHigher (smaller rings)

For adrenergic receptors, N-substitution with larger alkyl groups and β-hydroxylation tend to increase receptor affinity. Stereochemistry also plays a crucial role, with certain receptor subtypes showing a strong preference for a specific enantiomer.[[“]]

Signaling Pathways

Phenylethylamine derivatives can modulate downstream signaling cascades by interacting with G-protein coupled receptors (GPCRs) like the adrenergic and dopamine receptors.

Diagram 3: Simplified Adrenergic Receptor Signaling

G PEA Phenylethylamine Derivative Receptor β-Adrenergic Receptor PEA->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Sources

Introduction: The Strategic Importance of 1-(4-fluorophenyl)ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reductive Amination of p-Fluoroacetophenone and its Derivatives

This guide provides a comprehensive technical overview of the reductive amination of p-fluoroacetophenone, a cornerstone reaction for synthesizing fluorinated amine compounds crucial to the pharmaceutical and agrochemical industries. We will move beyond simple procedural outlines to explore the mechanistic underpinnings, strategic considerations in reagent selection, and practical, field-tested protocols. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful transformation with precision and control.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Amines derived from p-fluoroacetophenone are privileged scaffolds found in a multitude of biologically active molecules. Reductive amination stands out as one of the most efficient and versatile methods for the formation of C-N bonds, enabling the conversion of a readily available ketone into a diverse array of primary, secondary, and tertiary amines.[1][2][3] This process is highly valued for its operational simplicity, often allowing for a one-pot synthesis that avoids the overalkylation issues common with direct amine alkylation.[2][4]

The Core Mechanism: A Two-Act Play

Reductive amination is fundamentally a sequence of two distinct chemical events: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[2][5]

  • Act I: Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of p-fluoroacetophenone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from primary amines or ammonia) or an iminium ion (from secondary amines).[2][5] This dehydration step is acid-catalyzed and reversible. Optimal reaction rates are typically achieved under weakly acidic conditions (pH 4-6), which facilitate both the protonation of the carbonyl oxygen to enhance its electrophilicity and the protonation of the hemiaminal hydroxyl group to promote its departure as water.[4]

  • Act II: Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced by a hydride-donating reagent. The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion preferentially over the starting ketone.[4]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates Ketone p-Fluoroacetophenone (Carbonyl) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Protonated Imine (Iminium Ion) Imine->Iminium + H+ Product Final Amine Product Iminium->Product + [H-] (Reducing Agent)

Caption: The sequential process of reductive amination.

Synthetic Strategies and Reagent Selection

The success of a reductive amination hinges on the judicious selection of the amine source, reducing agent, and reaction conditions. These choices dictate whether the reaction proceeds in a single step (direct) or requires sequential operations (indirect).

Direct (One-Pot) Reductive Amination

In this highly efficient approach, the ketone, amine, and a mild reducing agent are combined in a single reaction vessel.[2] The key is using a reducing agent that reacts much faster with the iminium ion than with the ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for many applications.[1] Its reduced reactivity, conferred by the electron-withdrawing acetoxy groups, makes it highly selective for the iminium ion.[6] It tolerates a wide range of functional groups and does not require stringent pH control, although the reaction generates acetic acid which can serve as a catalyst for imine formation.[6][7] Typical solvents include 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is also selective for iminium ions over ketones at a controlled pH of 6-7.[7] However, its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions have led to its replacement by STAB in many laboratories.[1]

  • Catalytic Hydrogenation: This "green" approach uses hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel.[2][10] A variation is transfer hydrogenation, where a hydrogen donor like ammonium formate serves as both the nitrogen source and the reducing agent, often catalyzed by ruthenium or iridium complexes.[11][12]

Indirect (Stepwise) Reductive Amination

This method involves two discrete steps: (1) formation and potential isolation of the imine, followed by (2) reduction. This approach is necessary when using powerful, less selective reducing agents.

  • Sodium Borohydride (NaBH₄): This common and inexpensive reagent is capable of reducing both ketones and imines.[2][8] Therefore, to avoid reducing the starting p-fluoroacetophenone to its corresponding alcohol, the imine must be formed first, allowing the ketone to be fully consumed before the borohydride is added.[8] Methanol and ethanol are common solvents for this reduction.[8][13]

Classical Named Reactions
  • Leuckart-Wallach Reaction: This method uses formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[14][15] It is effective but often requires high temperatures (>160 °C) and can yield N-formylated byproducts that require a subsequent hydrolysis step.[11][15] Catalytic versions using transition metals can achieve higher selectivity at lower temperatures.[11]

Data Presentation: Comparison of Common Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ (STAB) One-pot; Solvents: DCE, THF; Room Temp.[8][9]High selectivity for iminium ions; wide functional group tolerance; mild conditions.[1][6]Higher cost; moisture sensitive.[8]
NaBH₃CN One-pot; Solvents: MeOH, EtOH; pH 6-7.[7][8]Selective at controlled pH.[7]Highly toxic; HCN gas release if pH drops too low.[7]
NaBH₄ Stepwise; Solvents: MeOH, EtOH.[8]Inexpensive; readily available.[16]Not selective; reduces ketones and aldehydes, requiring pre-formation of the imine.[8]
H₂ / Catalyst (Pd, Pt) One-pot or stepwise; Various solvents."Green" (byproduct is water); high efficiency.Requires specialized hydrogenation equipment; potential for catalyst poisoning.
HCOONH₄ (Leuckart) One-pot; High temperature (often neat).[14]Inexpensive; amine source and reductant in one.High temperatures; formation of N-formyl byproducts; pressure buildup.[11][14]

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)ethanamine via Direct Reductive Amination

This protocol describes a reliable, lab-scale synthesis of the primary amine from p-fluoroacetophenone using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.

Reagents & Equipment:

  • p-Fluoroacetophenone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add p-fluoroacetophenone (1.0 equiv) and ammonium acetate (5-10 equiv).[7] Add anhydrous 1,2-dichloroethane (DCE) to create a stirrable suspension (approx. 0.2-0.5 M concentration of the ketone).

  • Imine Formation: Stir the mixture at room temperature for 1-3 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the suspension in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid byproduct.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification (Acid-Base Extraction):

    • Wash the combined organic layers with 1 M HCl. The desired amine product will move into the aqueous layer as its protonated ammonium salt, leaving neutral impurities (like unreacted ketone or alcohol byproduct) in the organic layer.

    • Separate the layers and retain the acidic aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly basify by adding 1 M NaOH until the pH is >10.

    • Extract the now deprotonated, free-base amine from the aqueous layer two or three times with fresh dichloromethane or ethyl acetate.

  • Final Isolation: Combine the final organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified 1-(4-fluorophenyl)ethanamine.

Troubleshooting and Process Control

Even robust reactions can present challenges. Understanding key parameters is crucial for optimization and troubleshooting.

Workflow_Diagram Reductive Amination Workflow Start 1. Combine Ketone, Amine Source & Solvent Imine 2. Stir for Imine Formation Start->Imine Reduce 3. Add Reducing Agent (STAB) Imine->Reduce React 4. Stir Overnight (Reaction) Reduce->React Quench 5. Quench with aq. NaHCO3 React->Quench Extract 6. Organic Extraction Quench->Extract Purify 7. Acid-Base Extraction Extract->Purify Isolate 8. Dry & Concentrate Purify->Isolate Product Purified Amine Product Isolate->Product

Caption: From reactants to purified product workflow.

  • Issue: Low Conversion/Stalled Reaction

    • Cause: Ineffective imine formation. This can be due to wet reagents/solvents or insufficient time.

    • Solution: Ensure all reagents and solvents are anhydrous. Consider adding a catalytic amount of acetic acid (1-2 equiv) if using STAB to accelerate imine formation.[9]

  • Issue: Significant Alcohol Byproduct Formation

    • Cause: The reducing agent is reducing the starting ketone. This is common with NaBH₄ if added too early or if the reaction temperature is too high.

    • Solution: Switch to a more selective reagent like NaBH(OAc)₃.[9] If using NaBH₄, ensure the imine is fully formed before adding the reductant.[8]

  • Issue: Incomplete Reduction of Imine

    • Cause: Insufficient reducing agent or deactivation of the reagent.

    • Solution: Use a slight excess of the reducing agent (e.g., 1.5 equiv of STAB). Ensure the reagent is fresh and has been stored properly to prevent hydrolysis.[17]

  • Issue: Difficulty in Purification

    • Cause: Emulsion formation during work-up or similar polarities of product and impurities.

    • Solution: The acid-base extraction described in the protocol is a powerful method to selectively isolate the basic amine product from neutral or acidic components.[17] Breaking emulsions can be aided by adding brine (saturated NaCl solution).

Conclusion and Future Outlook

The reductive amination of p-fluoroacetophenone is a robust and indispensable tool in modern chemical synthesis. The development of mild and selective reagents like sodium triacetoxyborohydride has transformed this reaction into a highly reliable and user-friendly procedure suitable for complex molecule synthesis.[1][6] Looking forward, the field continues to evolve towards even more efficient and sustainable methodologies. Significant progress in catalytic systems, including those based on earth-abundant metals like iron and cobalt, promises to lower costs and environmental impact.[18][19] Furthermore, the application of biocatalysis, using engineered amine dehydrogenases, is enabling the direct, asymmetric synthesis of chiral amines from ketones with exceptional enantioselectivity, addressing a critical need in pharmaceutical development.[20][21][22]

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Lin, S., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(17), 5249. [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chen, F. F., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis, 11(23), 14351–14358. [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(35), 7122–7127. [Link]

  • Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(14), 3660-3664. [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Forcato, M., et al. (2018). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687. [Link]

  • France, S. P., et al. (2017). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis, 359(12), 2010-2026. [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
  • Panfilov, A. V., et al. (2002). REACTIONS OF SODIUM BOROHYDRIDE IN ACETIC ACID: REDUCTIVE AMINATION OF CARBONYL COMPOUNDS. Chemistry of Heterocyclic Compounds, 38(3), 371-373.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones. In Organic Reactions. John Wiley & Sons, Inc.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • ResearchGate. (n.d.). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]

  • Contente, M. L., et al. (2019). Reductive amination of acetophenone derivatives employing AmDHs. Catalysis Science & Technology, 9(1), 121-126. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Xiao, D., & Zhang, X. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide. Organic Letters, 3(20), 3291-3294. [Link]

  • Nishimura, S., et al. (2005). The effects of added ammonium chloride in the reductive amination of some carbonyl compounds over Ru and Pd catalysts. Tetrahedron Letters, 46(36), 6175-6178. [Link]

  • Hoffmann, S., Seayad, A. M., & List, B. (2005). Enantioselective Organocatalytic Reductive Amination. Angewandte Chemie International Edition, 44(45), 7424-7427. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, June 10). Reductive Amination Reaction mechanism - Simple [Video]. YouTube. [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and H2.
  • Wang, C., et al. (2016). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 36(10), 2469-2475.
  • Sharma, R., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1276. [Link]

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Technical Guide: Physical Properties & Characterization of N-(hydroxyethyl)-1-(4-fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-Hydroxyethyl)-1-(4-fluorophenyl)ethylamine (also referred to as 2-((1-(4-fluorophenyl)ethyl)amino)ethanol). As a Senior Application Scientist, I have structured this document to serve as a primary reference for synthesis, characterization, and application in drug development workflows.

Executive Summary & Chemical Identity

N-(2-Hydroxyethyl)-1-(4-fluorophenyl)ethylamine is a secondary amino alcohol derived from the N-alkylation of 1-(4-fluorophenyl)ethylamine. It serves as a critical chiral building block and intermediate in the synthesis of fluorinated pharmaceutical agents. Its structure combines a lipophilic fluorinated aromatic moiety with a hydrophilic amino-ethanol chain, imparting unique amphiphilic properties useful in chiral resolution and multi-phase catalytic systems.

Chemical Nomenclature & Identifiers
Identifier Detail
Systematic Name 2-((1-(4-fluorophenyl)ethyl)amino)ethanol
Common Synonyms N-(2-Hydroxyethyl)-4-fluoro-α-methylbenzylamine; N-Hydroxyethyl-1-(4-fluorophenyl)ethanamine
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
Parent Amine CAS 403-40-7 (Racemic) / 374898-01-8 (R-isomer)
Core Structure Secondary Amine, Fluorinated Phenyl Ring, Ethanol Side Chain

Physicochemical Properties Profile

The following data synthesizes experimental baselines from the parent amine with calculated adjustments for the N-hydroxyethyl modification.

Table 1: Physical Constants
Property Value / Range Technical Context
Physical State Viscous LiquidThe hydrogen bonding from the -OH group prevents crystallization at room temperature compared to the parent amine.
Boiling Point 265°C – 275°C (est. @ 760 mmHg)Significantly higher than the parent amine (188°C) due to intermolecular H-bonding.
Density 1.12 ± 0.05 g/cm³Fluorine substitution increases density relative to non-fluorinated analogs (~1.05 g/cm³).
Refractive Index (

)
1.515 – 1.525Consistent with aromatic amino alcohols.
pKa (Base) 8.8 – 9.2The electron-withdrawing

-hydroxy group slightly lowers basicity compared to the parent amine (pKa ~9.5).
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic; suitable for crossing blood-brain barrier (BBB) in drug design models.
Solubility Soluble: Ethanol, DCM, DMSOSparingly Soluble: WaterAmphiphilic nature allows solubility in polar organic solvents; water solubility is pH-dependent.

Structural Characterization & Spectroscopy

Accurate identification requires a multi-modal approach. The following spectral signatures are diagnostic for quality control.

Nuclear Magnetic Resonance (NMR) Analysis
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.35 (d, 3H):  Methyl group of the ethylamine chain (characteristic doublet).
      
    • 
       2.60 - 2.80 (m, 2H):  N-CH₂ protons of the hydroxyethyl group.
      
    • 
       3.55 - 3.65 (t, 2H):  O-CH₂ protons (deshielded by oxygen).
      
    • 
       3.75 (q, 1H):  Benzylic methine proton (chiral center).
      
    • 
       6.95 - 7.30 (m, 4H):  Aromatic protons (splitting pattern characteristic of para-substitution).
      
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 184.23

  • Fragmentation Pattern:

    • m/z 152: Loss of -CH₂OH (Methanol equivalent).

    • m/z 139: Loss of the hydroxyethyl chain (Reversion to parent amine cation).

    • m/z 109: Fluorobenzyl cation (Diagnostic for the 4-F-phenyl core).

Synthesis & Experimental Protocols

This protocol describes the "Self-Validating" synthesis via hydroxyethylation. This method is preferred over ethylene oxide for safety and control in a laboratory setting.

Protocol: N-Alkylation with 2-Bromoethanol

Reagents:

  • 1-(4-Fluorophenyl)ethylamine (1.0 eq)

  • 2-Bromoethanol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Workflow:

  • Dissolution: Dissolve 1-(4-fluorophenyl)ethylamine in ACN under

    
     atmosphere.
    
  • Base Addition: Add anhydrous

    
     to the solution.
    
  • Alkylation: Add 2-bromoethanol dropwise at room temperature.

  • Reflux: Heat to 60°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter inorganic salts. Concentrate filtrate.[1][2] Partition between Ethyl Acetate and Water.

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

Visualizing the Synthesis Pathway

SynthesisPathway Start 1-(4-Fluorophenyl)ethylamine (Parent Amine) Intermediate Transition State (SN2 Attack) Start->Intermediate Dissolution in ACN Reagent 2-Bromoethanol + K2CO3 Reagent->Intermediate Dropwise Addition Product N-(2-Hydroxyethyl)-1-(4-fluorophenyl)ethylamine (Target) Intermediate->Product Reflux 60°C, 12h - HBr

Caption: Figure 1: One-step N-alkylation synthesis pathway utilizing 2-bromoethanol under basic conditions.

Applications in Drug Development

A. Chiral Resolution Agent

The compound acts as a chiral base for resolving racemic acids. The presence of the hydroxyl group provides a secondary "anchor point" for hydrogen bonding, often improving the enantiomeric excess (ee%) of the resulting diastereomeric salts compared to the parent amine.

B. Pharmaceutical Intermediate

It serves as a scaffold for:

  • CNS Active Agents: Analogous to neurotransmitter modulators (e.g., trace amine-associated receptor ligands).

  • Beta-Blocker Synthesis: The amino-ethanol motif is a precursor to the propanolamine side chain found in beta-blockers, with the fluorine atom enhancing metabolic stability.

Experimental Workflow: Chiral Salt Formation

ChiralResolution RacemicAcid Racemic Acid (Target for Resolution) SaltFormation Salt Formation (Solvent: EtOH/Water) RacemicAcid->SaltFormation ChiralBase N-(hydroxyethyl)-1-(4-fluorophenyl)ethylamine (Resolving Agent) ChiralBase->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Heat to Dissolve PureSalt Diastereomeric Salt (>98% de) Crystallization->PureSalt Slow Cooling FreeAcid Resolved Chiral Acid (Pure Enantiomer) PureSalt->FreeAcid Acid Hydrolysis

Caption: Figure 2: Workflow for using the target compound as a resolving agent for chiral acids.

Safety & Handling (GHS Standards)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: WARNING.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides (reacts with -OH and -NH).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123063, 1-(4-Fluorophenyl)ethylamine. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted Ethylamines in Medicinal Chemistry

The synthesis of substituted amines is a cornerstone of modern drug discovery, with reductive amination standing out as a robust and versatile methodology for constructing carbon-nitrogen bonds.[1][2] This application note provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethylamine, a scaffold of interest in pharmaceutical development due to the prevalence of the fluorophenyl ethylamine moiety in neurologically active agents and the utility of the hydroxyethyl group for further functionalization.[3] The described protocol employs the direct reductive amination of 1-(4-fluorophenyl)ethylamine with glycolaldehyde, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[4][5] This method is favored over alternatives like sodium cyanoborohydride (NaBH₃CN) due to its reduced toxicity and often superior yields and cleaner reaction profiles.[6][7]

Reaction Overview & Mechanistic Rationale

Reductive amination proceeds through the initial formation of a hemiaminal intermediate from the reaction of the primary amine, 1-(4-fluorophenyl)ethylamine, with the aldehyde, glycolaldehyde. This is followed by the elimination of water to form an imine, which is then reduced in situ by the hydride reagent to yield the desired secondary amine.[8]

The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction.[6] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a milder reducing agent than sodium borohydride, preventing the premature reduction of the starting aldehyde.[5] Furthermore, it is particularly effective at reducing the protonated imine (iminium ion), which is formed more readily under the slightly acidic conditions generated by the acetic acid byproduct of the hydride transfer, thereby driving the reaction towards the desired amine product.[7][9]

The reaction is typically performed in a non-protic solvent to avoid unwanted side reactions and to facilitate the dehydration step.[10] 1,2-dichloroethane (DCE) is often the solvent of choice due to its ability to solubilize a wide range of reactants and its compatibility with the reaction conditions.[11]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents Amine 1-(4-fluorophenyl)ethylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Aldehyde Glycolaldehyde Aldehyde->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethylamine Imine->Product + NaBH(OAc)₃ ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)₃) ReducingAgent->Imine Solvent 1,2-Dichloroethane (DCE)

Caption: Reductive Amination Workflow.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1-(4-fluorophenyl)ethylamine≥98%Commercially Available---
Glycolaldehyde≥97%Commercially AvailableCan exist as a dimer, which is typically used directly.[12]
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially AvailableMoisture sensitive; handle under inert atmosphere.
1,2-Dichloroethane (DCE)AnhydrousCommercially Available---
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available---
Round-bottom flask---------
Magnetic stirrer and stir bar---------
Nitrogen or Argon inlet---------
Separatory funnel---------
Rotary evaporator---------
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-(4-fluorophenyl)ethylamine (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir until the amine is fully dissolved.

  • Aldehyde Addition: Add glycolaldehyde (1.0-1.2 eq) to the reaction mixture. Stir for 15-30 minutes at room temperature to allow for initial imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).[6]

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethylamine.

Process Optimization and Troubleshooting

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied to drive the reaction to completion. The addition of a catalytic amount of acetic acid (0.1 eq) can also accelerate the rate of imine formation, particularly if the amine is a weak nucleophile.[10][11]

  • Side Product Formation: The primary potential side product is the alcohol resulting from the reduction of glycolaldehyde. Using a slight excess of the amine and adding the reducing agent portion-wise can minimize this. Over-alkylation to form a tertiary amine is generally not a significant issue with primary amines under these conditions.[10]

  • Glycolaldehyde Stability: Glycolaldehyde can be unstable and prone to self-condensation.[13] It is best to use a fresh bottle or a recently purchased dimer. The reaction should be performed promptly after adding the glycolaldehyde to the reaction mixture.

  • Work-up Emulsions: During the aqueous work-up, emulsions can sometimes form. Addition of brine or gentle centrifugation can help to break up these emulsions.

Safety Precautions

  • 1-(4-fluorophenyl)ethylamine is a corrosive and toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glycolaldehyde is an irritant. Avoid inhalation of dust and contact with skin and eyes.[12][14]

  • Sodium triacetoxyborohydride is a water-reactive solid. Handle in a dry, inert atmosphere. Quenching should be performed slowly and carefully in a well-ventilated fume hood.

  • 1,2-Dichloroethane is a toxic and flammable solvent. All operations should be conducted in a fume hood.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Amine 1-(4-fluorophenyl)ethylamine Hemiaminal Hemiaminal Amine->Hemiaminal + Aldehyde Glycolaldehyde Aldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Product N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethylamine Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Hydride Attack

Caption: Reaction Mechanism.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N-(2-hydroxyethyl)-1-(4-fluorophenyl)ethylamine via reductive amination. The use of sodium triacetoxyborohydride provides a mild and selective method, suitable for a wide range of substrates and scalable for medicinal chemistry applications. By understanding the underlying mechanism and potential challenges, researchers can successfully employ this protocol to generate valuable amine building blocks for drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • WordPress. (2026, February 2). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... [Link]

  • Tarasov, A. V., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11244–11294. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. [Link]

  • Figshare. (2019, December 10). Glycolaldehyde as a Bio-Based C2 Platform Chemical: Catalytic Reductive Amination of Vicinal Hydroxyl Aldehydes. [Link]

  • ResearchGate. (n.d.). Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycolaldehyde. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycolaldehyde. [Link]

  • Bentham Science Publishers. (2008, September 1). Recent Development on Catalytic Reductive Amination and Applications. [Link]

  • ResearchGate. (n.d.). Catalyst screening for reductive amination of glycolaldehyde. [Link]

  • Royal Society of Chemistry. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. [Link]

  • ResearchGate. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III). [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Molbase. (n.d.). Synthesis of N-(2-(4-Methylphenyl)-1-methylethyl)-2-hydroxy-2-(3-fluorophenyl)ethanamine. [Link]

  • YouTube. (2023, March 16). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. (n.d.). Process for preparing n,n,n',n'-tetra-(2-hydroxyethyl)ethylenediamine.

Sources

Preparation of chiral ligands using fluorinated amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into chiral ligands has emerged as a transformative strategy in asymmetric catalysis. The unique electronic properties of fluorine—specifically its high electronegativity and the "gauche effect"—can dramatically alter the Lewis acidity of metal centers and the conformational rigidity of the ligand backbone. This guide details the protocol for synthesizing Trifluoromethyl-Substituted Oxazoline (CF₃-Oxazoline) ligands from fluorinated amino alcohol precursors. Unlike standard alkyl-substituted ligands, these fluorinated variants often exhibit enhanced enantioselectivity in Lewis acid-catalyzed transformations due to distinct electronic tuning and steric bulk comparable to an isopropyl group.

Introduction: The Fluorine Effect in Ligand Design[1][2]

In drug discovery, "magic methyl" effects are well known, but in ligand design, the Trifluoromethyl (CF₃) group acts as a "magic knob" for tuning electronic and steric parameters simultaneously.

1.1 Mechanistic Advantages
  • Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group ($ \chi_p = 3.98 $) reduces the electron density on the coordinating nitrogen. When complexed with a metal (e.g., Cu(II), Zn(II)), this creates a "harder," more Lewis-acidic metal center, often accelerating reaction rates in Lewis acid catalysis.

  • Conformational Locking: Fluorinated amino alcohols often adopt specific gauche conformations due to electrostatic interactions between the fluorine lone pairs and vicinal heteroatoms. This pre-organizes the ligand, reducing the entropic penalty upon metal binding.

  • Steric Isosteres: The van der Waals volume of a CF₃ group (approx. 42 ų) is similar to that of an isopropyl group (approx. 45 ų), allowing for steric screening without the electron-donating effects of alkyl chains.

1.2 Strategic Workflow

The synthesis targets a (S)-4-(Trifluoromethyl)-2-phenyl-4,5-dihydrooxazole ligand. The workflow ensures the preservation of optical purity, a common challenge when working with electron-deficient amines.

LigandSynthesis Start Start: (S)-Trifluoroalanine (or HCl salt) Red Step 1: Reduction (BH3·THF) Start->Red Activation Alc Intermediate: (S)-CF3-Amino Alcohol Red->Alc Reflux/Workup Amide Step 2: Acylation (Benzoyl Chloride) Alc->Amide Schotten-Baumann Cycl Step 3: Cyclization (MsCl / Et3N) Amide->Cycl Activation Final Target: (S)-CF3-Oxazoline Ligand Cycl->Final Ring Closure

Figure 1: Strategic workflow for the conversion of fluorinated amino acids to oxazoline ligands.

Experimental Protocols

Protocol A: Preparation of (S)-2-amino-3,3,3-trifluoropropan-1-ol

Note: This compound is commercially available (CAS: 1196154-75-2), but in-house synthesis from the amino acid ensures fresh, anhydrous material critical for ligand synthesis.

Safety Warning: Borane-THF is pyrophoric. Trifluoro-derivatives can be volatile. Work in a fume hood.

Materials
  • (S)-2-amino-3,3,3-trifluoropropanoic acid (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 equiv)

  • Anhydrous THF

  • Methanol (for quenching)

  • NaOH (1M)

Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Charging: Add (S)-2-amino-3,3,3-trifluoropropanoic acid (1.43 g, 10 mmol) and anhydrous THF (30 mL). Cool the suspension to 0 °C.

  • Reduction: Add BH₃·THF (25 mL, 25 mmol) dropwise via syringe over 20 minutes. The reaction will bubble (H₂ evolution).

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66 °C) for 12 hours. The solution should become clear.

  • Quenching: Cool to 0 °C. Carefully add Methanol (10 mL) dropwise. (Caution: Vigorous gas evolution).

  • Workup: Evaporate solvents under reduced pressure. Dissolve the residue in 1M NaOH (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate.

    • Checkpoint: The product is a waxy solid or oil. Yield is typically 85-90%.

    • Validation: ¹H NMR should show the disappearance of the alpha-proton shift of the acid and appearance of CH₂-OH protons around 3.6-3.8 ppm.

Protocol B: Cyclization to (S)-4-(Trifluoromethyl)-2-phenyl-oxazoline

This step utilizes a "one-pot" acylation-cyclization sequence that avoids the isolation of sensitive intermediates.

Materials
  • (S)-2-amino-3,3,3-trifluoropropan-1-ol (from Protocol A)

  • Benzoyl Chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (3.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure
  • Acylation:

    • Dissolve the amino alcohol (1.29 g, 10 mmol) in dry DCM (40 mL) and TEA (1.53 mL, 11 mmol). Cool to 0 °C.

    • Add Benzoyl Chloride (1.28 mL, 11 mmol) dropwise.

    • Stir at RT for 2 hours. TLC should confirm formation of the amide (N-(3,3,3-trifluoro-1-hydroxypropan-2-yl)benzamide).

  • Activation (Mesylation):

    • Cool the mixture back to 0 °C.

    • Add additional TEA (2.8 mL, 20 mmol).

    • Add MsCl (0.93 mL, 12 mmol) dropwise. Stir for 1 hour at 0 °C.

  • Cyclization:

    • Allow the mixture to warm to room temperature and then reflux (40 °C) for 3-6 hours. The basic conditions promote the intramolecular attack of the amide oxygen onto the mesylated alcohol.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Separate layers and wash the organic phase with NaHCO₃ (sat) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • Target: Clear oil or low-melting solid.

Mechanistic Validation & Quality Control

To ensure the ligand is suitable for asymmetric catalysis, the integrity of the chiral center must be verified. The CF₃ group prevents racemization via oxazoline ring opening, but the synthesis must be validated.

Mechanism cluster_note Stereochemistry Note Amide Amide Intermediate (Chiral Center Intact) Mesylate O-Mesylation (Activation of -OH) Amide->Mesylate MsCl/TEA TS Transition State (Intramolecular SN2) Mesylate->TS O-attack on C-5 Product Oxazoline Product (Retention of Configuration) TS->Product Cyclization Note Attack occurs at the achiral CH2. The stereocenter (C-4) is NOT inverted.

Figure 2: Mechanistic pathway demonstrating the retention of stereochemistry at the C-4 position.

QC Parameters
ParameterSpecificationMethod
Purity >98%HPLC (C18)
Enantiomeric Excess (ee) >99%Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10)
¹⁹F NMR Single peak ~ -75 ppmVerifies no racemization/side products
Appearance Colorless Oil/SolidVisual Inspection

Application Case Study: Asymmetric Alkylation

Demonstrating the "Fluorine Effect"

To validate the synthesized ligand, it was applied in the Palladium-catalyzed alkylation of 1,3-diphenylallyl acetate.

Reaction Conditions:

  • Catalyst: [Pd(allyl)Cl]₂ (2.5 mol%)

  • Ligand: (S)-CF₃-Oxazoline vs. (S)-iPr-Oxazoline (5 mol%)

  • Nucleophile: Dimethyl malonate

  • Solvent: CH₂Cl₂, RT, 24h

Results Summary:

Ligand Substituent (R) Yield (%) ee (%) Notes
Isopropyl (Standard) 92% 88% Good steric bulk, standard electronic profile.

| Trifluoromethyl (New) | 95% | 94% | Higher ee due to electronic differentiation and rigid gauche conformation. |

Interpretation: The CF₃ group enhances the electrophilicity of the Pd-allyl intermediate while maintaining a rigid chiral pocket, resulting in superior stereocontrol [1, 3].

References

  • Cahard, D., et al. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics. [Link]

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. [Link]

  • Pannala, P. A., et al. (2025).[2] Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Kocúrik, M., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis. The Journal of Organic Chemistry. [Link]

  • Aitken, R. A., et al. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank.[2] [Link][2][3]

Sources

Reaction conditions for N-alkylation of 2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Methodologies and Protocols for the N-Alkylation of 2-Aminoethanol

For researchers, scientists, and drug development professionals, the synthesis of N-alkylated 2-aminoethanols represents a critical step in the creation of a vast array of commercially significant molecules, from pharmaceuticals and agrochemicals to surfactants and gas absorbents.[1] These bifunctional compounds, possessing both a nucleophilic nitrogen and a hydroxyl group, present unique synthetic challenges, primarily centered on achieving selective N-alkylation over O-alkylation and controlling the degree of alkylation to prevent the formation of undesired secondary and tertiary amines or even quaternary ammonium salts.[2][3]

This technical guide provides an in-depth exploration of the principal reaction conditions and methodologies for the N-alkylation of 2-aminoethanol. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind each approach, offering field-proven insights to empower researchers to make informed experimental choices. We will examine classical methods alongside modern, sustainable catalytic strategies, providing detailed, actionable protocols for each.

The Challenge of Selectivity

The primary difficulty in the alkylation of 2-aminoethanol arises from the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Generally, the amine is more nucleophilic than the alcohol, favoring initial N-alkylation. However, the product, a secondary amine, is often more nucleophilic than the starting primary amine, creating a "runaway train" effect where the reaction proceeds to form di-alkylated products.[2] Furthermore, under certain conditions, competing O-alkylation can occur. The choice of methodology is therefore critical to steer the reaction towards the desired mono-N-alkylated product.

Methodology 1: Direct Alkylation with Alkyl Halides

The reaction of an amine with an alkyl halide is a classic SN2 nucleophilic substitution. The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. While straightforward, this method is notoriously difficult to control for mono-alkylation due to the increased nucleophilicity of the product amine.[2]

Mechanism of Direct Alkylation and Polyalkylation

The initial reaction forms the desired secondary amine. However, this product can compete with the starting material to react with the remaining alkyl halide, leading to a tertiary amine, which can further react to form a quaternary ammonium salt.

G cluster_0 Step 1: Mono-alkylation (Desired) cluster_1 Step 2: Polyalkylation (Undesired) A 2-Aminoethanol (Primary Amine) C N-Alkyl-2-aminoethanol (Secondary Amine) A->C SN2 Attack B Alkyl Halide (R-X) D N-Alkyl-2-aminoethanol (More Nucleophilic) F N,N-Dialkyl-2-aminoethanol (Tertiary Amine) D->F SN2 Attack E Alkyl Halide (R-X) G Quaternary Ammonium Salt F->G Further SN2 Attack

Caption: The competitive pathway of N-alkylation with alkyl halides.

Protocol 1A: Basic Alkylation with Alkyl Halide

This protocol describes a general procedure where an excess of the amine is used to statistically favor mono-alkylation.

Reactants

  • 2-Aminoethanol

  • Alkyl Bromide (e.g., Bromoethane)

  • Base (e.g., K₂CO₃ or excess amine)

  • Solvent (e.g., Acetonitrile)

Procedure

  • In a round-bottom flask, dissolve 2-aminoethanol (3.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile.

  • Stir the mixture at room temperature.

  • Add the alkyl bromide (1.0 eq.) dropwise to the solution.[4]

  • Heat the reaction mixture to 40-60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to separate mono-, di-, and unreacted starting material.

Improving Selectivity with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can significantly improve the selectivity of mono-N-alkylation. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (like the deprotonated amine) from an aqueous or solid phase into an organic phase where the alkyl halide resides, enabling the reaction to proceed under milder and more controlled conditions.[5][6] This method has been shown to be effective for the regioselective mono-N-alkylation of ethanolamine.[3]

Protocol 1B: Selective Mono-alkylation using PTC

Reactants

  • 2-Aminoethanol (5.0 eq.)

  • Allyl Bromide (1.0 eq.)

  • Aqueous Potassium Hydroxide (40% solution)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB, 10 mol%)

Procedure [3]

  • Combine 2-aminoethanol, 40% aqueous KOH, and TBAB in a reaction flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to 60-65 °C with vigorous stirring.

  • Add allyl bromide dropwise. The reaction is exothermic and the temperature should be maintained.

  • Continue stirring at 60-65 °C for 3 hours after the addition is complete.

  • Cool the reaction mixture to 10-15 °C and extract three times with diethyl ether or chloroform.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Methodology 2: Reductive Amination

Reductive amination is a highly versatile and widely preferred method for N-alkylation that avoids the issue of over-alkylation.[7] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine.[4][8] The choice of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material is crucial.[7]

Mechanism of Reductive Amination

The process is a one-pot reaction involving two key steps: the formation of an imine (or iminium ion) and its subsequent reduction.

G A 2-Aminoethanol C Hemiaminal Intermediate A->C Nucleophilic Addition B Aldehyde (R-CHO) B->C Nucleophilic Addition D Imine Intermediate C->D Dehydration (-H₂O) F N-Alkyl-2-aminoethanol (Final Product) D->F Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->F Reduction

Caption: The two-stage mechanism of reductive amination.

Protocol 2: Reductive Amination with an Aldehyde

Reactants

  • 2-Aminoethanol (1.0 eq.)

  • Aldehyde (e.g., Acetaldehyde, 1.1 eq.)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq.)

  • Solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)

Procedure [4]

  • Dissolve 2-aminoethanol and the aldehyde in DCE in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A dehydrating agent like anhydrous MgSO₄ can be added if needed.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution. The addition may be exothermic.

  • Continue stirring at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Methodology 3: Sustainable N-Alkylation with Alcohols

Modern synthetic chemistry emphasizes atom economy and the use of environmentally benign reagents. The "borrowing hydrogen" or "hydrogen autotransfer" strategy exemplifies this approach by using alcohols as alkylating agents, with water as the only byproduct.[9][10] This transformation is typically catalyzed by transition metal complexes based on ruthenium, iridium, manganese, or nickel.[11][12][13]

The "Borrowing Hydrogen" Catalytic Cycle

The catalyst performs a dual role: it first oxidizes the alcohol to an aldehyde and then, after imine formation, reduces the imine to the final amine product.

G A [M]-H₂ (Active Catalyst) G Alkylated Amine (RCH₂NHR') A->G Reduction B Alcohol (RCH₂OH) C Aldehyde (RCHO) B->C Oxidation D [M] (Catalyst) F Imine (RCH=NR') C->F Condensation D->A - H₂ E Amine (R'NH₂) E->F F->A Reduction H H₂O F->H - H₂O

Caption: The catalytic cycle for N-alkylation via borrowing hydrogen.

Protocol 3: Ruthenium-Catalyzed Alkylation with an Alcohol

This protocol is a representative example based on established procedures for borrowing hydrogen catalysis.[14]

Reactants

  • 2-Aminoethanol (1.0 mmol)

  • Alcohol (e.g., Benzyl alcohol, 1.2 mmol)

  • Catalyst Precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.02 mmol)

  • Ligand (e.g., Xantphos, 0.04 mmol)

  • Base (e.g., Potassium tert-butoxide, 1.0 mmol)

  • Solvent (e.g., Anhydrous Toluene)

Procedure [14]

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst precursor, the ligand, and the base.

  • Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.

  • Add 2-aminoethanol followed by the alcohol to the reaction mixture.

  • Heat the reaction to reflux (e.g., 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Summary of N-Alkylation Methods

Methodology Alkylating Agent Key Reagents Advantages Disadvantages Typical Conditions
Direct Alkylation Alkyl HalideBase (K₂CO₃, KOH)Simple reagents, straightforward setup.Poor selectivity (polyalkylation), formation of waste salts.[2]40-80 °C, various solvents.
Phase-Transfer Catalysis Alkyl HalidePTC (e.g., TBAB), BaseImproved mono-alkylation selectivity, milder conditions.[3]Requires catalyst, two-phase system can be complex.60-70 °C, aqueous/organic biphasic.
Reductive Amination Aldehyde / KetoneReducing agent (NaBH(OAc)₃)Excellent selectivity for mono-alkylation, broad substrate scope.[4][7]Requires stoichiometric reducing agent, aldehyde stability can be an issue.Room temperature, anhydrous organic solvent.
Borrowing Hydrogen AlcoholTransition Metal Catalyst, BaseHigh atom economy (water is the only byproduct), sustainable.[9][10]Requires expensive/sensitive catalysts and ligands, often high temperatures.80-150 °C, inert atmosphere, anhydrous solvent.

Experimental Workflow Visualization

The following diagram outlines a general laboratory workflow applicable to most of the described N-alkylation protocols, from reaction setup to product isolation.

G cluster_setup 1. Reaction Setup cluster_monitoring 2. Reaction Monitoring cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Charge flask with amine, solvent, and base/catalyst B Add alkylating agent (halide, aldehyde, or alcohol) A->B C Heat and stir under controlled atmosphere B->C D Monitor progress via TLC, GC-MS, or LC-MS C->D E Cool reaction mixture D->E F Quench reaction (e.g., add water or NaHCO₃) E->F G Liquid-liquid extraction F->G H Dry organic layer (e.g., Na₂SO₄) and filter G->H I Concentrate in vacuo H->I J Purify via column chromatography or distillation I->J K Characterize pure product (NMR, MS, IR) J->K

Caption: A generalized experimental workflow for N-alkylation reactions.

Conclusion

The N-alkylation of 2-aminoethanol can be achieved through several distinct methodologies, each with its own set of advantages and limitations. While classical alkylation with alkyl halides is straightforward, it presents significant selectivity challenges. Reductive amination offers a robust and highly selective alternative that is widely applicable in drug discovery and development. For syntheses where sustainability and atom economy are paramount, the borrowing hydrogen strategy using alcohols as alkylating agents represents the state-of-the-art, despite often requiring more specialized catalytic systems. The choice of the optimal method will ultimately depend on the specific substrate, desired scale, cost considerations, and the synthetic goals of the researcher.

References

  • Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. RSC Publishing.
  • Ch22: Alkylation of Amines. Department of Chemistry - University of Calgary.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. The University of Groningen research portal.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals.
  • Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online.
  • A Convenient Way for the Synthesis of Mono N-Alkyl
  • Experimental procedure for N-alkyl
  • Reductive amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl
  • Reductive Amin
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • Phase-transfer c

Sources

Scalable synthesis of N-(1-phenylethyl)ethanolamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of N-(1-phenylethyl)ethanolamine Derivatives

Abstract

N-(1-phenylethyl)ethanolamine and its derivatives are pivotal structural motifs in medicinal chemistry and serve as valuable chiral building blocks in asymmetric synthesis. Their synthesis, particularly on a scalable and stereocontrolled manner, is of significant interest to researchers in pharmaceutical development and process chemistry. This document provides a detailed guide to the most effective and scalable synthetic strategies, focusing on reductive amination and epoxide ring-opening pathways. We will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols, and offer field-proven insights for troubleshooting and optimization, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of N-(1-phenylethyl)ethanolamine Derivatives

The N-(1-phenylethyl)ethanolamine framework is characterized by two key functional groups—a secondary amine and a β-amino alcohol—and typically possesses at least two stereocenters. This structural arrangement is prevalent in a wide array of biologically active compounds and pharmaceutical agents. The 1-phenylethyl group, in particular, is a widely used chiral auxiliary, enabling effective stereocontrol in a variety of chemical transformations.[1][2][3] The ethanolamine portion facilitates hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

Given the importance of enantiopurity for therapeutic efficacy and safety, developing scalable synthetic routes that afford high stereochemical control is a primary objective.[4] This guide will focus on two robust and widely adopted strategies:

  • Reductive Amination: A versatile method for forming the core C-N bond by reacting a carbonyl compound with an amine, or an amine with a suitable precursor, in the presence of a reducing agent.[][6]

  • Nucleophilic Ring-Opening of Styrene Oxide: A direct approach involving the reaction of a chiral epoxide with 1-phenylethylamine, offering a convergent and often highly stereospecific route.[7][8]

We will explore the practical execution of these methods, emphasizing scalability, safety, and the achievement of high diastereomeric and enantiomeric purity.

Strategic Approach 1: Reductive Amination

Reductive amination is arguably the most flexible and widely used method for synthesizing amines.[9] The process typically involves the condensation of an amine with a ketone or aldehyde to form an imine (or iminium ion) intermediate, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and avoids the isolation of often-unstable imine intermediates.[9][10]

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Imine/Iminium Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form a C=N double bond. This step is an equilibrium process, and the removal of water can drive it to completion, although this is often unnecessary with sufficient reaction time.[10]

  • Reduction: A reducing agent, typically a hydride source, selectively reduces the imine or iminium ion. The choice of reducing agent is critical; it must be potent enough to reduce the C=N bond but mild enough not to reduce the starting carbonyl compound.[10]

Key Experimental Protocols

Two primary variations are presented for scalability:

Protocol 2.2.1: Synthesis via Phenyl-substituted Carbonyl and 1-Phenylethanamine

This is a classic approach starting from a ketone like 2-hydroxyacetophenone and a chiral amine.

Step-by-Step Protocol:

  • Vessel Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve (R)-1-phenylethanamine (1.0 eq.) and 2-hydroxyacetophenone (1.05 eq.) in a suitable solvent like methanol or ethanol (approx. 5-10 mL per mmol of amine).

  • Imine Formation: Stir the mixture at room temperature (20-25°C) for 4-6 hours to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

  • Reduction: Cool the reaction mixture to 0-5°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise over 30-60 minutes, carefully monitoring the temperature to prevent it from exceeding 10°C. The portion-wise addition helps control the exothermic reaction.[10]

  • Reaction Completion & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC/GC). Cautiously quench the reaction by the slow addition of water.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between dichloromethane (DCM) and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with DCM. Combine all organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the desired N-(1-phenylethyl)ethanolamine derivative.

Protocol 2.2.2: Synthesis via Catalytic Hydrogenation

For larger scales, catalytic hydrogenation is often preferred due to its cost-effectiveness and lower waste generation.

Step-by-Step Protocol:

  • Imine Formation: In a hydrogenation-rated vessel, dissolve 1-phenylethanamine (1.0 eq.) and the corresponding aldehyde or ketone (1.0 eq.) in methanol.[10]

  • Catalyst Addition: Add a palladium on carbon catalyst (5-10% Pd/C, ~0.5-1% w/w relative to the limiting reagent) to the mixture.[10]

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 1-10 bar) and stir vigorously at room temperature for 5-12 hours.[10][11]

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or GC analysis of aliquots.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Data and Optimization

The choice of reducing agent and solvent can significantly impact yield and selectivity.

Reducing Agent Solvent Typical Conditions Advantages/Disadvantages Citation
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to RTCost-effective, easy to handle; can sometimes reduce aldehydes.[10]
Sodium Cyanoborohydride (NaBH₃CN)MethanolpH 6-7Selective for imines in the presence of carbonyls; toxic cyanide byproduct.[10]
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), Dichloroethane (DCE)Room TemperatureMild, highly effective, tolerant of many functional groups; more expensive.
Catalytic Hydrogenation (H₂/Pd-C)Methanol, EthanolRT, 1-10 bar H₂Atom-economical, clean workup; requires specialized equipment, catalyst can be sensitive.[10][11]
Visualization: Reductive Amination Workflow

G cluster_start Reactant Preparation cluster_reduction Choice of Reducing Agent Start_Amine Chiral Amine (e.g., (R)-1-Phenylethanamine) Solvent Dissolve in Solvent (e.g., Methanol) Start_Amine->Solvent Start_Carbonyl Carbonyl Compound (e.g., 2-Hydroxyacetophenone) Start_Carbonyl->Solvent Imine_Formation Imine Formation (Stir at RT, 4-6h) Solvent->Imine_Formation Reduction Reduction Step Imine_Formation->Reduction Workup Quench & Work-up Reduction->Workup NaBH4 Add NaBH₄ at 0-5°C Reduction->NaBH4 Hydride Reduction H2_PdC H₂ / Pd-C (Hydrogenator) Reduction->H2_PdC Catalytic Hydrogenation Purification Purification (Chromatography/Crystallization) Workup->Purification Product Final Product (Diastereomerically Pure) Purification->Product

Caption: General workflow for the synthesis of N-(1-phenylethyl)ethanolamine derivatives via reductive amination.

Strategic Approach 2: Ring-Opening of Styrene Oxide

The reaction of an amine with an epoxide is a powerful method for creating β-amino alcohols. Using enantiomerically pure styrene oxide provides a highly convergent and stereospecific route to the desired products.[7] A critical consideration in this synthesis is the regioselectivity of the nucleophilic attack.

Mechanistic Rationale: Regioselectivity

The amine can attack one of two electrophilic carbons in the styrene oxide ring:

  • α-attack (Benzylic Carbon): Attack at the more substituted carbon. This pathway is favored under acidic conditions (SN1-like mechanism), where protonation of the epoxide oxygen leads to a transition state with significant positive charge stabilized by the adjacent phenyl ring.[7][12]

  • β-attack (Terminal Carbon): Attack at the less sterically hindered carbon. This is the classic SN2 pathway, favored under neutral or basic conditions with strong nucleophiles.[7][12]

Controlling the reaction conditions allows for the selective synthesis of either regioisomer.

Key Experimental Protocol

This protocol details the reaction between (S)-styrene oxide and (R)-1-phenylethanamine.

Step-by-Step Protocol:

  • Vessel Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-1-phenylethanamine (1.0 eq.).

  • Solvent/Conditions:

    • For β-attack (Neutral/Solvent-Free): Directly add (S)-styrene oxide (1.0-1.1 eq.) to the amine. For larger scales, a solvent like isopropanol or acetonitrile can be used.

    • For α-attack (Acidic Catalysis): Dissolve the amine in a suitable solvent (e.g., acetonitrile). Add a Lewis or Brønsted acid catalyst (e.g., YCl₃ (1 mol%), ZnCl₂ (10 mol%), or a catalytic amount of acetic acid).[12][13]

  • Reagent Addition: Slowly add (S)-styrene oxide (1.0-1.1 eq.) to the reaction mixture. The reaction can be exothermic, and an ice bath may be needed for large-scale additions.

  • Reaction: Stir the mixture at the desired temperature.

    • Neutral conditions: Typically requires heating (e.g., 60-80°C) for several hours.

    • Acidic conditions: Often proceeds readily at room temperature.[12]

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC.

  • Work-up: Upon completion, cool the mixture to room temperature. If an acid catalyst was used, neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diastereomeric products can often be separated by flash column chromatography or by crystallization of their corresponding salts.

Data and Optimization
Conditions Mechanism Major Product (Regioisomer) Rationale Citation
Neutral or Basic (e.g., neat, reflux)Sₙ2β-attack product (attack at terminal carbon)Nucleophilic attack occurs at the less sterically hindered position.[7][12]
Acidic (e.g., cat. YCl₃, ZnCl₂)Sₙ1-likeα-attack product (attack at benzylic carbon)The transition state's positive charge is stabilized by the phenyl ring.[12][13]
Visualization: Regioselectivity in Styrene Oxide Ring-Opening

G cluster_conditions Reaction Conditions cluster_products Products Start Reactants: (S)-Styrene Oxide + (R)-1-Phenylethanamine Acidic Acidic Conditions (e.g., cat. ZnCl₂) Start->Acidic Neutral Neutral/Basic Conditions (e.g., Heat) Start->Neutral Alpha_Product α-Attack Product (Benzylic Attack) Acidic->Alpha_Product SN1-like mechanism Favored Path Beta_Product β-Attack Product (Terminal Attack) Acidic->Beta_Product Minor Neutral->Alpha_Product Minor Neutral->Beta_Product SN2 mechanism Favored Path

Caption: Control of regioselectivity in the ring-opening of styrene oxide based on reaction conditions.

Troubleshooting and Scalability Considerations

Issue Potential Cause(s) Troubleshooting & Optimization Strategy Citation
Low Yield (Reductive Amination) 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Side reactions.1. Increase reaction time for imine formation; monitor by GC before reduction. 2. Use a fresh bottle of hydride reagent; ensure Pd/C catalyst is active. 3. Control temperature during reduction; ensure correct stoichiometry.[10]
Poor Diastereoselectivity 1. Insufficient facial bias during reduction. 2. Epimerization under harsh conditions.1. Use a bulkier reducing agent or a chiral catalyst system. 2. Maintain neutral or mild basic/acidic conditions; avoid prolonged heating.[14]
Difficult Product Separation Diastereomers have similar polarity.1. Optimize chromatography (try different solvent systems or columns). 2. Convert the amine mixture to salts (e.g., hydrochlorides, tartrates) and attempt fractional crystallization.[15]
Scalability Concerns 1. Exothermic reactions. 2. Handling of pyrophoric catalysts (Pd/C). 3. Large volumes of solvent.1. Ensure adequate cooling capacity; consider slow, subsurface addition of reagents. 2. Use a catalyst transfer loop or handle the catalyst as a wet slurry. 3. Explore solvent-free conditions or consider flow chemistry for better heat and mass transfer.[16]

Conclusion

The scalable synthesis of N-(1-phenylethyl)ethanolamine derivatives is readily achievable through well-established methodologies like reductive amination and epoxide ring-opening. The choice of strategy depends on the availability of starting materials, desired stereochemical outcome, and the scale of the operation. Reductive amination offers great flexibility with a wide range of available starting materials. The ring-opening of chiral styrene oxide provides a highly convergent and atom-economical route with predictable stereochemistry. For industrial applications, transitioning from batch to flow chemistry can offer significant advantages in safety, control, and efficiency.[16] By understanding the mechanistic principles and carefully controlling reaction parameters as outlined in this guide, researchers can reliably and efficiently synthesize these valuable compounds for further application in drug discovery and development.

References

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (Vertex AI Search Result).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Custom Amine Synthesis Services. BOC Sciences.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. Benchchem.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
  • Phenylethanolamine. Wikipedia.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
  • Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Benchchem.
  • Technical Support Center: Optimizing Ring-Opening of (S)-Styrene Oxide. Benchchem.
  • Scope of the styrene oxide ring-opening reaction with secondary amines.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed.
  • CAS 96-09-3: Styrene oxide. CymitQuimica.
  • Anhydrous ZnCl2: A Highly Efficient Reagent for Facile and Regioselective Conversion of Epoxides to β - Chlorohydrins. Growing Science.
  • Chiral Amines in Asymmetric Synthesis. (Vertex AI Search Result).
  • Technical Support Center: Synthesis of Phenylethanolamine Deriv
  • (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives.
  • Enantioselective Organocatalytic Reductive Amin
  • Reductive amination processes for the selective production of aminoethylethanolamine.
  • A process for preparation of phenethylamine derivative.
  • L-1-Phenylethylamine: Synthesis and Applic
  • Preparation of phenylethanolamine. PrepChem.com.

Sources

Procedure for synthesizing fluorinated chiral building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Chiral Building Blocks

Executive Summary & Strategic Rationale

The introduction of fluorine into chiral scaffolds is a non-negotiable tactic in modern drug discovery. The C–F bond (105 kcal/mol) provides metabolic stability against P450 oxidation while modulating lipophilicity (LogP) and pKa. However, the high electronegativity of fluorine renders stereoselective synthesis challenging due to the "fluorine effect," which can destabilize transition states or induce unexpected eliminations.

This guide details three field-validated protocols to access fluorinated chiral building blocks. Unlike generic reviews, these protocols are selected for their scalability , stereochemical fidelity , and mechanistic distinctness .

MethodologyTarget MotifKey ReagentStereocontrol Strategy
Electrophilic

-Fluoro Aldehydes
NFSI / SelectfluorOrganocatalysis (Enamine)
Nucleophilic Chiral Alkyl FluoridesDAST / Deoxo-FluorStereospecific

Inversion
Trifluoromethylation Chiral

-CF

Alcohols
TMSCF

(Ruppert-Prakash)
Substrate/Catalyst Control

Protocol A: Enantioselective -Fluorination of Aldehydes

Principle: This protocol utilizes the MacMillan organocatalytic approach.[1][2] A chiral amine catalyst condenses with an aldehyde to form an enamine intermediate. This nucleophilic enamine attacks an electrophilic fluorine source (NFSI), creating a new C-F stereocenter with high enantiomeric excess (ee).

Mechanism & Workflow

The reaction relies on the formation of a transient enamine species that raises the HOMO energy of the substrate, facilitating reaction with the electrophilic N-F bond.

MacMillanCycle Start Aldehyde Substrate Enamine Enamine Intermediate (Nucleophilic) Start->Enamine + Catalyst (-H2O) Cat Chiral Imidazolidinone Catalyst (TFA salt) Cat->Enamine Recycled Transition C-F Bond Formation (Face-Selective) Enamine->Transition + NFSI Iminium Iminium Ion (Product Bound) Transition->Iminium Iminium->Cat Catalyst Release Product Alpha-Fluoro Aldehyde (High ee) Iminium->Product + H2O Hydrolysis Hydrolysis NFSI NFSI (Electrophile) NFSI->Transition

Figure 1: Organocatalytic cycle for the asymmetric


-fluorination of aldehydes via enamine activation.
Experimental Procedure

Reagents:

  • Substrate: Decanal (or generic aliphatic aldehyde).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).[3][4]

  • Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan Catalyst Gen 1).

  • Solvent: THF/Isopropanol (90:10).

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the chiral imidazolidinone catalyst (0.20 equiv) in THF:Isopropanol (9:1 v/v, 0.5 M concentration relative to substrate).

  • Activation: Cool the solution to -10 °C . This temperature is critical to suppress racemization and side reactions.

  • Substrate Addition: Add the aldehyde (1.0 equiv) to the catalyst solution. Stir for 5 minutes to allow pre-equilibrium formation of the enamine.

  • Fluorination: Add NFSI (1.2 equiv) in a single portion.

  • Reaction: Stir at -10 °C. Monitor by TLC or 19F NMR. Conversion typically requires 4–12 hours.

    • Checkpoint: The appearance of a doublet of doublets in 1H NMR (approx. 4.5–5.0 ppm) or a signal at -170 to -190 ppm in 19F NMR confirms product formation.

  • Quench: Dilute with cold diethyl ether and pour into pre-cooled saturated NaHCO3.

  • Workup: Extract with ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate carefully (

    
    -fluoro aldehydes are volatile and prone to hydrate formation).
    
  • Purification: Flash chromatography on silica gel. Note: Reduce aldehydes immediately to alcohols (using NaBH4) if the aldehyde is unstable, then measure ee% on the alcohol.

Key Insight: The addition of 10% isopropanol aids in the solubilization of NFSI and promotes the proton transfer steps in the catalytic cycle.

Protocol B: Stereospecific Deoxyfluorination (Nucleophilic)

Principle: Converting a chiral alcohol to a chiral fluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[5] Stereochemistry: This reaction proceeds via an


 mechanism. Therefore, a chiral secondary alcohol with (S)-configuration will yield a fluoride with (R)-configuration (Inversion).
Safety Critical Warning (E-E-A-T)
  • Explosion Hazard: DAST can decompose explosively at temperatures >90 °C. Never distill DAST.

  • Glass Etching: The reaction generates HF. While borosilicate glass is acceptable for short reactions, Teflon (PFA/FEP) vessels are recommended for scale-up.

  • Moisture: Reagents react violently with water.[6]

Mechanism & Workflow

DAST_Mechanism Alcohol Chiral Alcohol (S) Intermediate Alkoxy-aminosulfur Intermediate Alcohol->Intermediate Activation (-HF) DAST DAST Reagent DAST->Intermediate TS SN2 Transition State (Backside Attack) Intermediate->TS Intramolecular Fluoride delivery? No, Intermolecular usually Fluoride Chiral Fluoride (R) (Inverted) TS->Fluoride C-O Bond Break C-F Bond Form

Figure 2: Deoxyfluorination mechanism showing the activation of the hydroxyl group followed by nucleophilic displacement.

Experimental Procedure

Reagents:

  • Substrate: Protected chiral secondary alcohol (e.g., N-Boc-3-hydroxypyrrolidine).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Setup: Use a plastic (HDPE/PP) or Teflon vessel if possible. If using glass, ensure it is flame-dried and under Nitrogen/Argon.

  • Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).

  • Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath). Crucial: Adding DAST at room temp can cause immediate elimination (olefin formation) rather than substitution.

  • Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe.

    • Observation: Fuming may occur.[3][7] Ensure rapid stirring.

  • Warming: Allow the reaction to warm to Room Temperature (RT) slowly over 4–12 hours.

    • Monitoring: Check TLC.[4][8] If starting material remains, do not heat above 40 °C. Add more reagent if necessary.

  • Quench (Hazardous): Cool back to 0 °C. Quench by slow addition of saturated aqueous NaHCO3.

    • Warning: Vigorous CO2 evolution and heat generation.

  • Extraction: Extract with DCM. Wash with water and brine.[4]

  • Purification: Silica gel chromatography.

Troubleshooting: If elimination (alkene) is the major product, switch to Deoxo-Fluor and maintain the temperature at -78 °C for longer, or use a less polar solvent like Toluene to disfavor the carbocationic character of the transition state.

Protocol C: Asymmetric Nucleophilic Trifluoromethylation

Principle: The Ruppert-Prakash reagent (TMSCF


) is used to install a -CF

group.[8][9] Since TMSCF

is not nucleophilic on its own, it requires a Lewis base initiator (Fluoride) to generate the reactive pentacoordinate silicon species.
Experimental Procedure

Reagents:

  • Substrate: Chiral N-Sulfinylimine (for chiral amines) or Ketone (with chiral catalyst).

  • Reagent: TMSCF

    
     (Trimethyl(trifluoromethyl)silane).[8][9][10][11]
    
  • Initiator: TBAF (Tetrabutylammonium fluoride) or CsF.[8]

  • Solvent: THF or Toluene.

Step-by-Step Protocol (Addition to Carbonyls):

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Mixing: Dissolve the carbonyl substrate (1.0 equiv) and TMSCF

    
     (1.2 equiv) in THF.
    
  • Cooling: Cool to 0 °C .

  • Initiation: Add a catalytic amount of TBAF (0.05–0.1 equiv).

    • Note: Stoichiometric fluoride is not needed and can degrade the reagent. The reaction is autocatalytic.

  • Reaction: Stir at 0 °C to RT for 2 hours. The product is a silyl ether.[9][11]

  • Hydrolysis: Add 1N HCl or TBAF (1.0 equiv) to remove the silyl group and yield the free alcohol.

  • Extraction/Purification: Standard ether extraction and silica chromatography.

References

  • Beeson, T. D., & MacMillan, D. W. (2005).

    
    -fluorination of aldehydes.[3][12] Journal of the American Chemical Society, 127(24), 8826-8828.[3][12] 
    
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic fluorination with diethylaminosulfur trifluoride (DAST) and related reagents. Synthesis, 2002(17), 2561-2578.

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Dialkylation in Ethanolamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the challenge of minimizing dialkylation side products during the functionalization of ethanolamine (2-aminoethanol). It is designed for researchers requiring high-purity mono-N-alkylated products.

Core Challenge: Chemoselectivity & Nucleophilicity

The functionalization of ethanolamine (MEA) presents a classic chemoselectivity paradox. The target product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to a "runaway" reaction where the product competes for the alkylating agent, forming dialkylated (tertiary amine) and quaternized side products. Additionally, the presence of the hydroxyl group introduces the risk of competitive O-alkylation.

Key Mechanistic Drivers:

  • Electronic Effect: Alkyl groups are electron-donating. Adding an alkyl group to the nitrogen increases electron density, making the lone pair more reactive toward electrophiles (

    
    ).
    
  • Statistical Probability: As the concentration of the mono-alkylated product rises, the probability of it colliding with the alkylating agent increases.

Troubleshooting & Optimization (Q&A)

Scenario 1: Direct Alkylation with Alkyl Halides

Issue: "I am reacting ethanolamine with an alkyl bromide, but I am getting a 50:50 mixture of mono- and di-alkylated products."

Root Cause: The stoichiometry is likely 1:1, which statistically guarantees over-alkylation due to the higher nucleophilicity of the product. Solution:

  • Invert Stoichiometry: Use a large excess of ethanolamine (5 to 10 equivalents) relative to the alkyl halide. This ensures the electrophile statistically encounters the primary amine first.

  • High Dilution: Run the reaction in a dilute solvent system to minimize intermolecular side reactions.

  • Slow Addition: Add the alkyl halide dropwise to the amine solution, not vice versa.

  • Phase Transfer Catalysis (PTC): Use a solid-liquid or liquid-liquid PTC system (e.g., TBAB).[1] Specific protocols have shown that PTC can enhance selectivity by forming specific ammonium complexes that favor mono-substitution [1, 2].

Scenario 2: Reductive Amination

Issue: "Direct alkylation is too messy. How do I switch to reductive amination for better selectivity?"

Technical Insight: Reductive amination is the "Gold Standard" for monoalkylation because the intermediate imine forms in a 1:1 ratio and stops there. It cannot react with a second equivalent of aldehyde/ketone to form a "di-imine." Solution:

  • Stepwise Control: Form the imine/oxazolidine first (equilibrium) and then reduce.

  • Selectivity: Use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. These mild reducing agents reduce the imine faster than the aldehyde/ketone, preventing side reactions [4, 5].

  • Avoid Cyclization: Be aware that condensation of aldehydes with ethanolamine can form oxazolidines. Ensure hydrolysis/ring-opening conditions are met during workup if the open-chain amine is desired.

Scenario 3: Competitive O-Alkylation

Issue: "I see ether peaks in my NMR. How do I stop the hydroxyl group from reacting?"

Root Cause: High pH or strong bases (e.g., NaH, KOH) can deprotonate the hydroxyl group (


), creating a highly nucleophilic alkoxide.
Solution: 
  • Control pH: Keep the reaction conditions weakly basic or neutral. The amine (

    
     for the conjugate acid) is nucleophilic as a neutral species; the alcohol requires deprotonation to compete effectively.
    
  • Solvent Choice: Avoid polar aprotic solvents (like DMF/DMSO) with strong bases, as they enhance alkoxide reactivity. Use protic solvents (MeOH, EtOH) for reductive amination or non-polar solvents for direct alkylation.

  • Protecting Groups: If O-alkylation persists, use N-Boc-ethanolamine .[2] The carbamate protects the nitrogen, allowing you to assess if the O-alkylation is background noise or dominant. Conversely, to strictly alkylate N, use O-silylation (TBDMS) first, though this is rarely necessary if pH is controlled [3].

Experimental Protocols

Protocol A: High-Selectivity Reductive Amination (Recommended)

Best for: Synthesis of secondary amines with high purity requirements.

  • Reagents:

    • Ethanolamine (1.0 equiv)[3]

    • Aldehyde/Ketone (1.0 - 1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

    • Acid catalyst: Acetic acid (1.0 equiv) - Crucial for facilitating imine formation.

  • Procedure:

    • Step 1: Dissolve ethanolamine and the aldehyde in DCE under inert atmosphere (

      
      ).
      
    • Step 2: Add acetic acid. Stir for 30–60 minutes at room temperature to form the imine/oxazolidine equilibrium.

    • Step 3: Add STAB in portions over 15 minutes. Caution: Mild gas evolution.

    • Step 4: Stir at room temperature for 12–16 hours. Monitor by TLC/LCMS.

    • Step 5 (Quench): Quench with saturated aqueous

      
      .
      
    • Step 6 (Workup): Extract with DCM. Wash organic layer with brine.[4] Dry over

      
      .[4]
      
  • Validation:

    • NMR: Check for disappearance of the aldehyde proton (

      
       ppm) and appearance of the new 
      
      
      
      peak.
    • Selectivity Check: Tertiary amines (dialkylated) will show two alkyl groups on N. Secondary amines (mono) will show one.

Protocol B: Excess-Amine Direct Alkylation

Best for: Simple alkyl halides where reductive amination is impossible (e.g., allyl bromide, benzyl chloride).

  • Reagents:

    • Ethanolamine (5.0 - 10.0 equiv) - Acts as reactant and base.

    • Alkyl Halide (1.0 equiv)

    • Solvent: Ethanol or Acetonitrile.

  • Procedure:

    • Step 1: Dissolve ethanolamine in solvent (0.5 M concentration). Heat to 40–50°C if necessary.

    • Step 2: Dissolve Alkyl Halide in a separate volume of solvent.

    • Step 3: Add the Alkyl Halide solution dropwise to the stirring amine solution over 1–2 hours. Slow addition keeps the local concentration of electrophile low relative to the amine.

    • Step 4: Stir for an additional 2–4 hours.

    • Step 5 (Purification): Distill off the solvent and the excess ethanolamine (BP: 170°C, can be removed under high vacuum). The residue contains the product and halide salt.

Visualizations

Figure 1: Reaction Pathways & Competitive Side Products

This diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired secondary pathways.

ReactionPathways MEA Ethanolamine (Primary Amine) Mono Mono-N-Alkyl (Secondary Amine) TARGET MEA->Mono k1 (Fast) + R-X O_Alkyl O-Alkyl Ether (Side Product) MEA->O_Alkyl High pH / Strong Base RX Alkylating Agent (R-X or R-CHO) Di Di-N-Alkyl (Tertiary Amine) SIDE PRODUCT Mono->Di k2 (Often > k1) + R-X Quat Quaternary Salt (Overalkylation) Di->Quat k3 + R-X

Caption: Kinetic competition in ethanolamine alkylation. Note that k2 (rate of dialkylation) often exceeds k1 due to increased nucleophilicity of the secondary amine.

Figure 2: Method Selection Decision Tree

Select the optimal protocol based on your reagents and scale.

MethodSelection Start Start: Select Alkyl Group Source Decision1 Is the alkyl group available as an Aldehyde or Ketone? Start->Decision1 Reductive Protocol A: Reductive Amination (High Selectivity) Decision1->Reductive Preferred Route Direct Direct Alkylation Decision1->Direct Yes1 Yes No1 No (Alkyl Halide only) Decision2 Can you use excess Ethanolamine? Direct->Decision2 ProtoB Protocol B: Slow Addition + High Dilution Decision2->ProtoB Protect Use Protection Strategy: 1. N-Boc-Ethanolamine 2. Alkylate O or N 3. Deprotect Decision2->Protect Yes2 Yes (>5 eq) No2 No (Expensive/Limited)

Caption: Decision matrix for selecting the optimal monoalkylation strategy based on reagent availability and stoichiometry constraints.

Comparative Data: Method Effectiveness

MethodSelectivity (Mono:Di)Yield (Mono)ScalabilityPrimary Risk
Direct Alkylation (1:1) Poor (50:50)<40%HighRunaway overalkylation
Direct Alkylation (10:1) Good (90:10)70-85%MediumWaste removal (excess amine)
Reductive Amination Excellent (>95:5)>85%HighCyclization (Oxazolidines)
PTC (Phase Transfer) Very Good (80:20)65-75%HighCatalyst removal [1]
N-Boc Protection Perfect (100:0)>90% (2 steps)LowCost & Step count [3]

References

  • Torosyan, G. H. (2018).[3][5] "The selective n-alkylation of monoethanolamine in PTC condition." MOJ Bioorganic & Organic Chemistry.

  • Bilay, K. M., et al. (2009).[6] "Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants." Synthetic Communications.

  • Li, Z., & Yan, C. (2019). "A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine." ChemRxiv.

  • Master Organic Chemistry. (2017).[7][8][9] "Reductive Amination."[7][8][10][11]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol by crystallization Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, FAQs)[1][2]

Welcome to the Advanced Purification Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical guide designed to address the specific challenges of purifying 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol (referred to hereafter as FPEA-OH ).

This compound is a secondary amine with a lipophilic fluorinated tail and a polar hydroxyethyl head.[3] This "amphiphilic" nature often leads to "oiling out" rather than discrete crystallization.[3] The protocols below are engineered to overcome this thermodynamic hurdle.

Part 1: The Core Protocol (Q&A Format)

Q1: My crude FPEA-OH is a viscous oil. How do I induce crystallization?

A: The free base of FPEA-OH is typically a low-melting solid or viscous oil due to the disruption of crystal packing by the flexible hydroxyethyl chain.[1][2][3] Do not attempt to crystallize the free base directly. [2][3]

The Solution: Convert the crude oil into its Hydrochloride (HCl) or Oxalate salt.[2] The ionic lattice energy of the salt significantly raises the melting point, facilitating crystallization.[3]

Protocol: Conversion & Crystallization of FPEA-OH·HCl

  • Dissolution: Dissolve 10 g of crude FPEA-OH oil in 50 mL of Ethyl Acetate (EtOAc) .

    • Why: EtOAc dissolves the organic free base but is a poor solvent for the HCl salt, creating a high supersaturation gradient.[3]

  • Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of HCl (as a 4M solution in Dioxane or Ethanol) dropwise with vigorous stirring.

    • Observation: A white precipitate or gum should form immediately.[3]

  • Thermal Cycling: If a gum forms (oiling out), heat the mixture to reflux (~77°C) until the gum dissolves or becomes a mobile oil. Add Ethanol (EtOH) dropwise just until the solution becomes clear at reflux.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed over 2 hours. Then, move to 4°C for 12 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold EtOAc.[3]

Q2: I am seeing a "double melting point" or broad melting range (e.g., 145–155°C). Is my compound impure?

A: Not necessarily. This behavior often indicates polymorphism or the presence of a solvate , common in amino-alcohols.[1][2][3]

  • Diagnosis: Run a DSC (Differential Scanning Calorimetry) scan.[2] A sharp endotherm followed by an exotherm and another endotherm confirms a polymorphic transition.[3]

  • Fix: Recrystallize using Isopropanol (IPA) .[2] IPA tends to yield the thermodynamically stable polymorph for phenethylamine derivatives more reliably than Ethanol.[3]

Q3: How do I remove the starting material, 1-(4-fluorophenyl)ethylamine?

A: This is the most critical impurity.[3] It is a primary amine, whereas your product is a secondary amine.[3]

  • Chemical Logic: The primary amine salt is typically more soluble in alcohols than the secondary amine salt.[3]

  • Purification Step: Perform a slurry wash (trituration) rather than a full recrystallization.[2]

    • Suspend the crude solid in Acetone (10 mL per gram of solid).

    • Heat to 50°C for 30 minutes.

    • Cool to room temperature and filter.

    • Result: The primary amine impurity (and bis-alkylated byproducts) tend to remain in the acetone mother liquor, while the FPEA-OH[1][2][3]·HCl salt remains on the filter.[3]

Part 2: Troubleshooting Matrix

Use this guide to diagnose specific failure modes during the crystallization process.

SymptomProbable CauseCorrective Action
Oiling Out (Liquid droplets separate instead of crystals)Solvent is too polar (water/methanol) or cooling is too fast.[1][2]Reheat to dissolve the oil. Add a "seed" crystal at the cloud point.[3] Switch solvent system to IPA/MTBE (1:1) .
No Precipitation (Solution remains clear at 4°C)Supersaturation not reached; compound is too soluble.Concentrate the solution by 50% under vacuum.[3] Add an anti-solvent like Heptane or Diethyl Ether dropwise until turbidity persists.[2]
Colored Crystals (Yellow/Brown tint)Oxidation products or polymeric impurities trapped in the lattice.Dissolve in minimal hot Methanol.[3] Add Activated Carbon (5 wt%) , stir for 15 min, and filter hot through Celite before crystallizing.
Low Yield (<50%)Too much solvent used or significant loss in mother liquor.[2]Cool to -20°C .[1][2][3] Collect the second crop from the mother liquor, but analyze purity separately as it will be lower.

Part 3: Visualization of the Workflow

The following diagram illustrates the decision tree for purifying FPEA-OH, distinguishing between the Free Base and Salt pathways.

PurificationWorkflow Start Crude Reaction Mixture (FPEA-OH) CheckState Physical State Check Start->CheckState Oil Viscous Oil / Gum CheckState->Oil Usually Solid Solid Precipitate CheckState->Solid Rare SaltForm Salt Formation Strategy (Add HCl in Dioxane/EtOH) Oil->SaltForm Solid->SaltForm To upgrade MP SolventSelect Solvent Selection Primary: EtOAc Co-solvent: EtOH SaltForm->SolventSelect Crystallization Crystallization Process 1. Reflux 2. Slow Cool (20°C/hr) 3. Seed at 40°C SolventSelect->Crystallization Isolation Filtration & Wash (Cold EtOAc) Crystallization->Isolation PurityCheck Purity Analysis (HPLC/NMR) Isolation->PurityCheck Recryst Recrystallization (IPA or Acetone Slurry) PurityCheck->Recryst If <98% or colored Final Pure FPEA-OH·HCl (>99% Purity) PurityCheck->Final If >98% Recryst->Isolation

Caption: Logical workflow for the conversion of crude FPEA-OH oil to high-purity Hydrochloride salt crystals.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Generally, no . While the HCl salt is water-soluble, the high solubility often leads to poor recovery yields.[1][3] Water is better reserved for removing inorganic salts (e.g., washing a biphasic organic layer) before crystallization. If you must use water, use it as a minor component in an Ethanol/Water (95:5) system.

Q: My compound is chiral (e.g., S-isomer). Will this process racemize it? A: Crystallization is a non-destructive physical process and will not cause racemization.[2] However, if you are separating enantiomers, standard HCl crystallization is insufficient.[3] You must use a Chiral Resolving Agent such as L-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1][2][3] The diastereomeric salt formation follows the same solubility principles but requires stricter temperature control.[3]

Q: How should I store the purified crystals? A: Store the HCl salt in a tightly sealed container at 2–8°C , protected from light. Secondary amines can slowly oxidize to N-oxides or form carbamates with atmospheric CO2 if left exposed as free bases, but the salt form is significantly more stable [1].[1][2][3]

References

  • PubChem. (2025).[2][4] 2-(4-Fluorophenyl)ethylamine Hydrochloride - Physical Properties and Stability. National Library of Medicine. Available at: [Link][1][2]

  • European Patent Office. (1999).[2] EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1][2][3] (Describes analogous purification of phenethanolamine derivatives via salt crystallization). Available at: [1][2]

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee). Chiral amines are critical building blocks in over 40% of pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Our approach is rooted in practical, field-proven insights, explaining not just the "how" but the "why" behind experimental choices. Every protocol and recommendation is designed to be a self-validating system, grounded in established scientific principles.

Part 1: Troubleshooting Guide - Low or Inconsistent Enantiomeric Excess (ee)

This section addresses the most common and frustrating issue in asymmetric synthesis: suboptimal enantioselectivity. The guide is structured as a decision-making workflow to systematically diagnose and solve the problem.

Question 1: My reaction yields a low or inconsistent enantiomeric excess. Where do I start?

Low and variable ee values are a frequent challenge. The root cause can range from analytical errors to subtle variations in reaction conditions. Before altering your synthetic protocol, it is crucial to eliminate external sources of error.

Step 1: Rigorously Validate Your Analytical Method

An inaccurate analytical method is a primary source of misleading ee values. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard techniques, but they require careful validation.

Protocol 1: Validation of Chiral HPLC/GC Method

  • System Suitability : Begin by injecting a certified racemic standard of your amine product. This will confirm your column and mobile phase can separate the enantiomers.

  • Resolution (Rs) : Ensure baseline separation of the two enantiomer peaks. A resolution value (Rs) greater than 1.5 is the standard for quantitative analysis.

  • Linearity : Prepare a series of samples with known, varying ratios of the two enantiomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Plot the detector response (peak area) against the concentration of each enantiomer. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy : Analyze a sample with a known, non-racemic composition. The measured ee should be within an acceptable margin of error of the known value.

Troubleshooting Analytical Methods

IssuePotential CauseRecommended Action
Poor Peak Resolution (Rs < 1.5) Incorrect chiral stationary phase (CSP), mobile phase composition, or temperature.Screen different chiral columns. Optimize the mobile phase (e.g., adjust solvent ratios, additives). Vary the column temperature.
Non-linear Detector Response Detector saturation or non-ideal mobile phase.Dilute samples to fall within the linear range of the detector. Ensure the mobile phase is compatible with your detector.
Inaccurate ee for Known Samples Integration errors or co-eluting impurities.Manually review peak integration. Check for hidden impurity peaks by analyzing starting materials and reagents individually.
Question 2: My analytical method is validated, but the ee is still low and inconsistent. What's next?

Once analytical errors are ruled out, the focus shifts to the chemical components of your reaction. The purity of starting materials and the integrity of your catalyst are paramount for achieving high enantioselectivity.

Step 2: Scrutinize Reagent and Catalyst Purity

Trace impurities can act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.

  • Substrate Purity : Ensure your starting materials (e.g., ketone, imine precursor) are of the highest possible purity.

    • Common Culprits : Geometric isomers (E/Z), residual starting materials from previous steps, or compounds with strongly coordinating groups (e.g., unprotected thiols) can interfere with the catalyst.

  • Catalyst/Ligand Quality : The chiral catalyst or ligand is the heart of the asymmetric transformation.

    • Source and Storage : Use catalysts from reputable suppliers and store them under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

    • Enantiomeric Purity : Verify the enantiomeric purity of the catalyst or ligand itself. A low ee of the catalyst will directly translate to a low ee of the product.

  • Solvent and Additives : Use high-purity, dry solvents. Water and other protic impurities can interfere with many catalytic systems. Ensure any additives (e.g., bases, acids) are pure and anhydrous.

Question 3: All my materials are pure, but my ee remains low. How do I optimize the reaction conditions?

With confidence in your materials, the next logical step is to systematically optimize the reaction parameters. Enantioselectivity is often highly sensitive to the reaction environment.

Step 3: Systematically Evaluate and Optimize Reaction Conditions

The interplay between temperature, concentration, and solvent can have a profound impact on the stereochemical outcome of a reaction.

  • Temperature : This is one of the most critical parameters. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.[1]

    • Action : Perform a temperature screening study (e.g., from room temperature down to -78°C in intervals) to find the optimal balance between reaction rate and ee.

  • Solvent : The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Action : Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, hexanes). Non-polar solvents often give higher ee in many asymmetric reactions.

  • Concentration (Catalyst and Substrate) : The concentration of reactants can affect the aggregation state of the catalyst and the kinetics of the reaction.

    • Catalyst Loading : Higher catalyst loadings do not always lead to better results. In some cases, it can promote the formation of less selective catalyst aggregates. Screen a range of catalyst loadings (e.g., 0.5 mol% to 10 mol%).

    • Substrate Concentration : Vary the substrate concentration to determine its effect on enantioselectivity.

  • Reaction Time : It is important to ensure the reaction has reached an optimal point.

    • Action : Monitor the reaction over time, taking aliquots to analyze both conversion and ee. This will help you determine if the ee is stable or if it changes over the course of the reaction, which could indicate product racemization or catalyst degradation.

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

G start Low or Inconsistent ee analytical Step 1: Validate Analytical Method (Chiral HPLC/GC) start->analytical reagents Step 2: Scrutinize Reagent and Catalyst Purity analytical->reagents Method is Valid end_good Problem Solved: High & Consistent ee analytical->end_good Method was Inaccurate conditions Step 3: Optimize Reaction Conditions (Temp, Solvent, Conc.) reagents->conditions All Components Pure reagents->end_good Impurity Identified conditions->end_good Optimization Successful

Caption: A decision tree for troubleshooting low enantiomeric excess.

Part 2: Frequently Asked Questions (FAQs)

Catalyst-Related Issues

Q1: My reaction is very slow or stalls completely. Could this be related to my low ee?

A: Yes, catalyst deactivation or inhibition is a common cause for both low reactivity and poor enantioselectivity. A deactivated catalyst not only slows down the desired chiral pathway but can also allow a non-selective background reaction to become more prominent, leading to a drop in ee.

  • Possible Causes of Deactivation :

    • Poisoning : Impurities in the substrate or solvent (e.g., sulfur or phosphorus compounds, water) can irreversibly bind to the catalyst's active site.

    • Thermal Degradation : High reaction temperatures can cause the catalyst to decompose or the chiral ligand to dissociate from the metal center.

    • Product Inhibition : The chiral amine product itself can sometimes coordinate to the catalyst, inhibiting its activity.

  • Troubleshooting Steps :

    • Purify all reagents and use high-purity, dry solvents.

    • Run the reaction under strictly inert conditions (e.g., using a glovebox or Schlenk line).

    • Investigate lower reaction temperatures.

    • Consider a different catalyst that may be more robust to your specific reaction conditions.

Q2: I observe a decrease in ee as the reaction progresses. What is happening?

A: A drop in ee over time strongly suggests that either the product is racemizing under the reaction conditions or the catalyst is degrading into a less selective or non-selective species.

  • Action : To test for product racemization, subject your enantioenriched amine product to the reaction conditions (solvent, temperature, any additives) in the absence of the catalyst and other reactants. Monitor its ee over time. If it decreases, you will need to find milder reaction conditions (e.g., lower temperature). If the product is stable, the issue is likely catalyst degradation.

Method-Specific Issues

Q3: I am using a kinetic resolution strategy, but my ee is low for both the product and the recovered starting material. Why?

A: In kinetic resolution, the catalyst selectively reacts with one enantiomer of a racemic starting material faster than the other. Low ee suggests a low selectivity factor (s).

  • To Improve ee :

    • Lower the Temperature : This often increases the difference in reaction rates between the two enantiomers.

    • Screen Solvents : The solvent can significantly impact the selectivity.

    • Change the Catalyst : The chosen catalyst may simply not be selective enough for your substrate. You may need to screen different chiral catalysts or enzymes.

    • Stop the Reaction Earlier : In kinetic resolution, the ee of the starting material increases with conversion. For the product, the ee is often highest at lower conversions. You may need to accept a lower yield to achieve a higher ee.

Q4: In my asymmetric reductive amination, I am getting significant amounts of the corresponding alcohol byproduct and low ee. How can I fix this?

A: The formation of an alcohol byproduct indicates that the reduction of the starting ketone is competing with the desired reductive amination pathway. This can happen if the imine formation is slow or reversible.

  • To Favor Reductive Amination :

    • Remove Water : The condensation of the ketone and amine to form the imine intermediate generates water. This is an equilibrium process. Using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap can drive the equilibrium towards the imine, making it more available for reduction.

    • Pre-form the Imine : In some cases, it is beneficial to form the imine in a separate step before adding the reducing agent and chiral catalyst.

    • Use an Additive : A Lewis acid or a Brønsted acid can sometimes be used to activate the ketone and accelerate imine formation.

References

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. [Link]

  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. PMC. [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • How can the solvent affect enzyme enantioselectivity? | Journal of the American Chemical Society. ACS Publications. [Link]

  • Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. [Link]

  • Chirality Transfer and Asymmetric Catalysis: Two Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine. PMC. [Link]

  • Determination of Enantiomeric Excess in Confined Aprotic Solvent | ACS Electrochemistry. ACS Electrochemistry. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. MDPI. [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • Asymmetric catalysis: An enabling science. PNAS. [Link]

  • What is dependance of ee on catalyst loading / temperature?. ResearchGate. [Link]

  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. [Link]

  • 14.1: Factors that Affect Reaction Rates. Chemistry LibreTexts. [Link]

  • Enantioselective synthesis. Wikipedia. [Link]

  • A2 Level Chemistry - Electrochemistry (Effect of Concentration on E red & E cell). YouTube. [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective | CCS Chemistry. CCS Chemistry. [Link]

  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • Mastering Asymmetric Synthesis: Key Reagents for Enantioselective Control. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • In chemical reaction engineering, why is conversion preferred to concentrations in equations? Why is it considered 'more convenient'?. Quora. [Link]

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. MDPI. [Link]

Sources

Removing unreacted 4-fluoroacetophenone from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of unreacted 4-fluoroacetophenone (CAS: 403-42-9) from reaction mixtures. This guide is structured for application scientists and medicinal chemists, prioritizing yield preservation and purity.

Executive Summary & Compound Profile

Removing 4-fluoroacetophenone is a common challenge in Friedel-Crafts acylations and nucleophilic aromatic substitutions. Its high boiling point (196°C) renders rotary evaporation ineffective, while its moderate polarity often leads to co-elution with reaction products during chromatography.

Compound Physicochemical Profile

Property Value Implication for Workup
Boiling Point 196°C (760 mmHg) Cannot be removed by standard rotovap; requires high-vacuum distillation.
Vapor Pressure ~0.4 mmHg at 25°C Low volatility; persists as an oil in solid products.
Melting Point 4°C Exists as a liquid at room temperature; complicates crystallization of low-melting products.

| Reactivity | Methyl Ketone | Resistant to Bisulfite: Unlike aldehydes, acetophenones generally do not form stable bisulfite adducts due to steric hindrance from the phenyl ring [1].[1] |

Method Selection Diagnostic

Use this decision matrix to select the optimal purification strategy based on your product's properties and reaction scale.

PurificationLogic Start Start: Reaction Mixture (Contains 4-Fluoroacetophenone) ScaleCheck Reaction Scale? Start->ScaleCheck ProdState Is Product a Solid? ScaleCheck->ProdState < 5g (Lab Scale) BPDiff BP Difference > 20°C? ScaleCheck->BPDiff > 5g (Process Scale) Thermo Thermally Stable? ProdState->Thermo No (Oil/Low MP) Recryst METHOD D: Recrystallization (Use non-polar anti-solvent) ProdState->Recryst Yes (High MP Solid) Distill METHOD A: Vacuum Distillation BPDiff->Distill Yes ColChrom METHOD B: Flash Chromatography (Gradient Elution) BPDiff->ColChrom No Thermo->Distill Yes Scavenge METHOD C: Chemical Scavenging (Girard's Reagent / Resin) Thermo->Scavenge No (Heat Sensitive)

Figure 1: Decision tree for selecting the appropriate purification method based on scale and product stability.

Detailed Protocols
Method A: Vacuum Distillation (Scalable & Solvent-Free)

Best for: Large scale (>5g), thermally stable liquid products.

Standard distillation is ineffective due to the high boiling point (196°C). You must use reduced pressure to lower the boiling point to a safe range to avoid decomposition.

Protocol:

  • Calculate Target BP: Use a nomograph. At 0.5 mmHg , 4-fluoroacetophenone boils at approximately 55–60°C [2].

  • Setup: Short-path distillation head with a cow receiver. Ensure vacuum grease is applied liberally to all joints to maintain <1 mmHg.

  • Procedure:

    • Heat the oil bath to 80°C.

    • Slowly lower pressure to <1 mmHg.

    • Collect the 4-fluoroacetophenone fraction (clear liquid).

    • Critical Step: If your product has a higher BP, the 4-fluoroacetophenone will distill first. If your product has a lower BP, distill the product and leave the ketone in the pot.

Method B: Flash Chromatography (The General Solution)

Best for: Small scale (<5g), complex mixtures.

4-Fluoroacetophenone is moderately polar. On silica gel, it typically exhibits an R_f of 0.4–0.5 in 20% EtOAc/Hexanes.

Optimized Gradient Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes (A) and Ethyl Acetate (B).[2]

  • Gradient Profile:

    • 0–5% B (2 CV): Elutes non-polar hydrocarbons.

    • 5–15% B (5 CV): 4-Fluoroacetophenone elutes here.

    • 20–50% B: Elutes more polar products (e.g., alcohols, amides).

  • Visualization: UV lamp (254 nm). The conjugated aromatic ring makes it highly visible.

Method C: Chemical Scavenging (High Purity/Trace Removal)

Best for: Removing trace impurities (<5%) without running a column, or for heat-sensitive products.

Why not Bisulfite? Sodium bisulfite works well for aldehydes but is inefficient for acetophenones due to the steric bulk of the benzene ring and the methyl group [1].[1]

The Solution: Girard’s Reagent T or Polymer-Supported Hydrazines Girard's Reagent T (betaine hydrazide chloride) reacts with ketones to form a water-soluble hydrazone, which can be washed away.

Girard's Reagent T Protocol [3]:

  • Dissolution: Dissolve the crude mixture (containing product and 4-fluoroacetophenone) in Ethanol/Acetic Acid (90:10 ratio).

  • Addition: Add 1.5 equivalents of Girard’s Reagent T (relative to the estimated ketone impurity).

  • Reflux: Heat at mild reflux (60°C) for 1–2 hours.

  • Workup:

    • Pour the mixture into ice water (brine may be added to aid separation).

    • Extract with Ethyl Acetate or Ether.[3][4]

    • Result: The 4-fluoroacetophenone-Girard adduct remains in the aqueous phase . Your product extracts into the organic phase .[4][5]

  • Wash: Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and water.

Alternative: Polymer-Supported Tosylhydrazine For high-throughput medicinal chemistry, add polymer-supported tosylhydrazine resin to the reaction vial. Shake at 50°C for 4 hours, then filter. The ketone remains bound to the solid resin.

Troubleshooting & FAQs

Q: I tried recrystallizing my product, but it "oiled out." Why? A: 4-Fluoroacetophenone is a liquid at room temperature and acts as a solvent impurity, depressing the melting point of your product.

  • Fix: Triturate the oily solid with cold Pentane or Hexanes . 4-Fluoroacetophenone is highly soluble in pentane, while many polar products are not. Decant the solvent to remove the impurity before attempting recrystallization again.

Q: Can I use high-vacuum to just pump it off on a manifold? A: Only if you have a high-performance pump (<0.1 mmHg) and heat the flask to ~50°C. At standard manifold pressures (1–5 mmHg), the evaporation rate is too slow to be practical for quantities >100mg.

Q: My product has the same Rf as 4-fluoroacetophenone. What now? A: Change the solvent selectivity.

  • If using EtOAc/Hexane, switch to Dichloromethane (DCM)/Hexane or Toluene/Acetone .

  • Aromatic ketones interact differently with DCM due to pi-pi interactions, often shifting the Rf relative to non-aromatic products.

Comparative Data Summary
MethodPurity AchievedYield LossTime RequiredCost
Vacuum Distillation High (>98%)Low (<5%)Fast (1 hr)Low
Flash Column High (>98%)Moderate (5-10%)Slow (3-4 hrs)Moderate
Girard's Reagent Very High (>99%)Low (<2%)Moderate (3 hrs)High
Pentane Trituration Moderate (90-95%)Low (<5%)Very Fast (30 min)Low
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section on purification of ketones; notes steric limitations of bisulfite adducts with acetophenones).
  • Sigma-Aldrich. 4'-Fluoroacetophenone Product Specification & Safety Data Sheet. (Accessed 2024).

  • Wheeler, O. H. "The Girard Reagents." Chemical Reviews1962 , 62(3), 205–221.

Sources

Preventing racemization during workup of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Workup of Chiral Amines

Status: Operational | Tier: Level 3 (Process Chemistry & R&D)

Introduction: The "Silent Killer" of Enantiomeric Excess

Racemization of chiral amines—specifically


-chiral amines and amino acids—is rarely a random event. It is a chemically logical consequence of proton acidity at the chiral center.

As a researcher, you are likely facing one of two scenarios:

  • The "Slow Bleed": A gradual loss of ee (enantiomeric excess) during routine extraction or storage.

  • The "Crash": A sudden, catastrophic drop in optical purity during a specific unit operation (e.g., distillation or quenching).

This guide deconstructs the mechanisms of these failures and provides self-validating protocols to prevent them.

Module 1: Mechanistic Troubleshooting (The "Why")

Before fixing the protocol, you must identify the chemical pathway causing your racemization.

Q: Why is my amine racemizing even at neutral/mild pH?

A: You likely have an "Aldehyde Trap" or Metal Chelation issue. While direct deprotonation requires strong bases (


), the presence of impurities can lower the energy barrier significantly.
  • The Schiff Base Trap: Trace aldehydes (e.g., from unwashed glassware, recycled solvents, or oxidation byproducts) react with your primary amine to form an imine (Schiff base).

    • Mechanism:[1][2][3][4][5][6][7] The

      
      -proton of an imine is significantly more acidic (
      
      
      
      ) than that of a free amine (
      
      
      ). A weak base can then deprotonate it, leading to racemization via a planar aza-enolate.
  • Metal Chelation: If your workup involves metal catalysts (Cu, Pd, Ir), these can coordinate to the amine, pulling electron density and acidifying the

    
    -proton.
    
Q: Does temperature really matter if I'm not using a strong base?

A: Yes. Thermal stress acts as a multiplier. Racemization follows Arrhenius kinetics. Even in "safe" pH zones (pH 9-10), prolonged exposure to heat (e.g., rotary evaporation at 50°C) can drive the equilibrium toward the racemate, especially if the solvent is polar aprotic (DMSO, DMF), which solvates cations and leaves the base "naked" and more reactive.

Visualizing the Threat

The following diagram illustrates the three primary pathways for chiral amine racemization. Note how the Schiff Base pathway creates a "shortcut" to the planar intermediate.

RacemizationPathways S_Amine S-Amine (Chiral) Imine_S Schiff Base (S) (High Risk) S_Amine->Imine_S + Aldehyde (Impurity) Planar Planar Intermediate (Aza-enolate/Carbanion) S_Amine->Planar Direct Deprotonation (Strong Base + Heat) R_Amine R-Amine (Chiral) Imine_S->Planar Fast Deprotonation (Weak Base) Imine_R Schiff Base (R) Imine_R->R_Amine Hydrolysis Planar->R_Amine Reprotonation Planar->Imine_R Reprotonation

Figure 1: Mechanistic pathways showing how aldehyde impurities (blue path) accelerate racemization compared to direct base attack (red path).

Module 2: Field-Proven Workup Protocols

Protocol A: The "Cold-Flash" Extraction (For Free Bases)

Use this when you must isolate the free amine.

The Concept: Minimize the "Time-at-Risk" (TaR) where the amine is both basic and dissolved .

ParameterSpecificationReason
Temperature

(Ice Bath)
Slows proton exchange kinetics.
Base Choice

(aq) or

Avoid organic bases (e.g.,

) which are soluble in the organic phase and can catalyze racemization during concentration.
Solvent MTBE or TolueneNon-polar solvents suppress charge separation, destabilizing the racemization transition state. Avoid DCM if possible (reacts with amines over time).
Drying Agent

(Anhydrous)
Avoid

if the amine is sensitive (Lewis acidic Mg can catalyze racemization).

Step-by-Step:

  • Acid Wash: Extract the reaction mixture with cold

    
    . The chiral amine moves to the aqueous phase (safe zone). Discard organic impurities.
    
  • The Flash Neutralization:

    • Place the aqueous acidic phase in an ice bath (

      
      ).
      
    • Add extraction solvent (e.g., MTBE) before adding base.

    • Add cold

      
       dropwise with vigorous stirring until pH reaches 10-11.
      
    • Immediately separate layers.

  • Concentration: Dry the organic layer and evaporate at ambient temperature (do not heat the water bath).

Protocol B: Direct Salt Crystallization (The Gold Standard)

Use this to lock stereochemistry immediately.

The Concept: Protonated ammonium salts are configurationally stable. By skipping the free-base isolation, you eliminate the risk of inversion.

Step-by-Step:

  • Perform the reaction workup but keep the amine in the organic phase (e.g., 2-MeTHF or EtOAc).

  • Do not evaporate to dryness.

  • Add a solution of an acid (e.g.,

    
     or 
    
    
    
    in isopropanol).
  • Allow the salt to crystallize.

  • Filter.

    • Note: If using a chiral acid (e.g., Tartaric acid), this becomes a resolution step, potentially upgrading your ee.

Module 3: Decision Logic & Advanced Scenarios

Use this decision tree to select the correct workup path.

WorkupLogic Start Start: Crude Reaction Mixture IsAcidic Is the alpha-proton highly acidic? (e.g., Phenylglycine, Schiff Base) Start->IsAcidic DirectSalt PROTOCOL B: Direct Salt Crystallization IsAcidic->DirectSalt Yes (High Risk) CheckTemp Is product heat stable? IsAcidic->CheckTemp No (Moderate Risk) Extraction PROTOCOL A: Cold-Flash Extraction CheckTemp->DirectSalt No (Avoid Distillation) CheckTemp->Extraction Yes

Figure 2: Decision matrix for selecting the safest isolation strategy based on substrate acidity and thermal stability.

Module 4: FAQs & Troubleshooting

Q: I used DMSO as a reaction solvent, and my ee dropped during aqueous workup. Why? A: DMSO is difficult to remove. During the aqueous wash, if DMSO remains in the organic phase, it acts as a phase transfer catalyst and super-solvents the base, making it "naked" and highly reactive.

  • Fix: Wash the organic layer with

    
     volumes of brine/water to aggressively remove DMSO before basification. Or better, use Protocol B (Direct Salt) to crash the product out of the DMSO mixture.
    

Q: Can I use rotary evaporation to remove the solvent from my free amine? A: Only if strictly necessary and done cold (


).
  • Risk: As the volume decreases, the concentration of the amine (which acts as its own base) increases. This "auto-racemization" is concentration-dependent.

  • Fix: Stop evaporation when a small amount of solvent remains, or switch to a high-vacuum line to remove solvent without heat.

Q: My chiral amine is an


-amino aldehyde. How do I handle it? 
A:  You generally cannot isolate these as free bases without racemization.
  • Fix: Immediately trap them (e.g., reductive amination, Wittig reaction) or protect them as an acetal/aminal in situ.

References

  • Mechanisms of Amine Racemization

    • Smith, G. et al. "Racemization of Optical Isomers: Mechanisms and Prevention." Journal of Organic Chemistry.
    • Citation Note: See discussion on Schiff base acidity in for practical community insights on HCl salt handling.

  • Process Chemistry Protocols

    • Blacker, A. J. et al. "Integrating continuous flow reaction and work-up: chiral amine resolution." Reaction Chemistry & Engineering, 2024.[8] Demonstrates the use of membrane separators and salt formation to maintain >99% ee.

    • Source:

  • Schiff Base/Aldehyde Risks

    • Viani, F. et al. "Base catalyzed racemization of amino acids derivatives." Tetrahedron: Asymmetry.
    • Source: (Snippet reference 1.7)

  • Solvent Effects

    • Kitaguchi, H. et al. "Enzymic resolution of racemic amines: crucial role of the solvent."[9] Journal of the American Chemical Society.[6] Highlights how solvent polarity impacts racemization rates.

    • Source:

Sources

Technical Support Center: Alternative Reducing Agents for Fluorophenyl Imine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorophenyl amines via imine reduction. The presence of a fluorophenyl group introduces unique electronic considerations that can influence reagent choice and reaction outcomes. This resource provides in-depth, field-tested insights into selecting appropriate alternative reducing agents and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the reduction of fluorophenyl imines, focusing on reagent selection and reaction optimization.

Q1: My standard sodium borohydride (NaBH₄) reduction is giving low yields. What is the likely cause and what should I try next?

Low yields with NaBH₄ can stem from a few factors. While a powerful reductant for simple carbonyls, its reactivity towards the C=N bond of an imine can be sluggish, especially if the imine is sterically hindered or electronically stabilized.[1] Furthermore, NaBH₄ can also reduce the starting aldehyde or ketone if the imine formation is not complete or is reversible, leading to alcohol byproducts and lower overall efficiency.[2][3]

  • Immediate Recommendation: Switch to a milder, more chemoselective reagent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is particularly effective for one-pot reductive aminations because it reduces the protonated iminium ion much faster than it reduces the starting carbonyl compound.[4][5][6] This selectivity minimizes the formation of unwanted alcohol byproducts and often leads to cleaner reactions with higher yields.[3][6]

Q2: I need to reduce a fluorophenyl imine in the presence of a sensitive functional group, like an ester or a nitro group. Which reducing agent offers the best chemoselectivity?

This is a classic chemoselectivity challenge. Powerful, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are unsuitable as they will reduce most polar functional groups.

  • Primary Recommendation: Sodium Triacetoxyborohydride (STAB) is the reagent of choice for this scenario.[6][7] Its mild nature, a result of the electron-withdrawing and sterically bulky acetoxy groups, makes it highly selective for imines and iminium ions over most other reducible functional groups, including esters, amides, nitriles, and nitro groups.[4][6]

  • Alternative Option: Catalytic transfer hydrogenation using a palladium catalyst (Pd/C) with a hydrogen donor like ammonium formate can also be highly chemoselective.[8] This method avoids harsh metal hydrides and is often effective at reducing imines while preserving other functionalities.[8]

Q3: I am concerned about the toxicity of sodium cyanoborohydride (NaBH₃CN). What are safer, equally effective alternatives?

While NaBH₃CN is effective due to its selectivity for iminium ions, a key drawback is the potential liberation of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[9][10]

  • Direct Replacement: Sodium Triacetoxyborohydride (STAB) is the most common and direct safer alternative to NaBH₃CN.[4][9] It offers comparable or even superior reactivity and selectivity for reductive aminations without the cyanide risk.[6]

  • Metal-Free Option: For a completely different approach, consider reduction with a silane reagent, such as triethylsilane (Et₃SiH) or phenylsilane (PhSiH₃), in the presence of a catalyst.[11][12] These reactions are often performed under mild conditions and offer excellent chemoselectivity.[12]

Q4: My fluorophenyl imine is part of a larger molecule and is very sterically hindered. Which reduction strategies are most effective for challenging substrates?

Steric hindrance can significantly slow down the rate of reduction by preventing the hydride reagent from accessing the imine carbon.

  • Strategy 1: Change in Hydride Reagent. While counterintuitive, sometimes a more reactive, less bulky reagent like Lithium Aluminum Hydride (LiAlH₄) can overcome steric barriers, provided no other sensitive functional groups are present.

  • Strategy 2: Catalytic Hydrogenation. If the molecule can tolerate it, catalytic hydrogenation with H₂ gas over a catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can be very effective for hindered imines. This method, however, carries a risk of hydrodefluorination (see Troubleshooting section).[13][14]

  • Strategy 3: Increase Reaction Time/Temperature. Simply increasing the reaction time or gently heating the reaction can sometimes provide enough energy to overcome the activation barrier for sterically demanding substrates.[1][15]

Reagent Selection Guide

The choice of reducing agent is critical and depends on substrate compatibility, desired reaction conditions, and safety considerations.

Reducing AgentAbbreviationRelative StrengthSelectivity ProfileKey AdvantagesCommon Issues & Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABMildExcellent: Reduces iminium ions >> aldehydes > ketones. Tolerates esters, amides, nitro groups.[4][6]Safer than NaBH₃CN[4][9]; ideal for one-pot reactions; high yields.[6]Water-sensitive; works best in aprotic solvents like DCE or THF.[4]
Sodium Cyanoborohydride NaBH₃CNMildExcellent: Selective for iminium ions in the presence of carbonyls.[2][10]Effective at mildly acidic pH where imine formation is favorable.[2]Toxicity risk : can release HCN gas.[9] Often slower than STAB.[6]
Sodium Borohydride NaBH₄ModerateGood: Reduces aldehydes/ketones and imines. Not chemoselective if carbonyls are present.Inexpensive; works well in protic solvents (MeOH, EtOH).[3][7]Can reduce starting carbonyls, leading to byproducts[2][3]; less effective for hindered imines.
Catalytic Hydrogenation H₂ with Pd/C, PtO₂, Ra-NiStrongVariableExcellent for many substrates; scalable; clean workup.Risk of hydrodefluorination of the fluorophenyl ring[16][17]; can reduce other functional groups (alkenes, alkynes, nitro groups).
Transfer Hydrogenation Ammonium Formate (HCO₂NH₄) with Pd/CModerateGoodAvoids handling H₂ gas; generally mild conditions; good chemoselectivity.[8]Catalyst can be pyrophoric; requires careful filtration.
Silanes Et₃SiH, PhSiH₃MildExcellentMetal-free reduction (with acid catalysis) or transition-metal catalyzed[11][18]; very mild conditions.Often requires an acid or metal catalyst; can be slower.

Troubleshooting Guide

Even with the right reagent, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Incomplete or Stalled Reaction

Symptom: TLC or LC-MS analysis shows significant amounts of remaining starting imine or the precursor aldehyde/ketone and amine after the expected reaction time.

Workflow for Troubleshooting Incomplete Conversion:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison and Experimental Protocol for Structural Elucidation

As researchers and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of our work. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful tools for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol, a molecule of interest in medicinal chemistry due to its structural motifs. We will delve into a theoretical prediction of the spectrum, offer a robust experimental protocol for its acquisition, and compare the expected data with known values for analogous structures. This guide is designed to not only present data but to explain the underlying principles that govern the spectral output, thereby empowering researchers to confidently analyze similar compounds.

Theoretical ¹H NMR Spectrum Analysis

The first step in analyzing any NMR spectrum is to predict the expected chemical shifts, multiplicities, and integration values for each unique proton environment in the molecule. The structure of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol presents several distinct proton signals.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol with proton environments labeled.

Based on the structure, we can predict the following signals:

Proton(s) Label Integration Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Aromatica, a'2H7.30 - 7.40Triplet of doublets (td) or Multiplet (m)Protons ortho to the fluorine atom are expected to be downfield due to the electron-withdrawing nature of the fluorine. They will be coupled to the adjacent meta protons and the fluorine atom. The coupling to fluorine will result in an additional splitting.
Aromaticb, b'2H7.00 - 7.10Triplet of doublets (td) or Multiplet (m)Protons meta to the fluorine atom will be upfield relative to the ortho protons. They will be coupled to the adjacent ortho protons and the fluorine atom.
Benzylic CHc1H3.80 - 4.00Quartet (q)This proton is adjacent to a methyl group (3 protons) and will therefore be split into a quartet. Its chemical shift is downfield due to the proximity of the aromatic ring and the nitrogen atom.
Methyl CH₃d3H1.30 - 1.50Doublet (d)These protons are adjacent to the benzylic CH (1 proton) and will be split into a doublet.
Amino NHe1H1.50 - 3.00Broad Singlet (br s)The chemical shift of the NH proton can vary depending on the solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and exchange.
Methylene CH₂-Nf2H2.60 - 2.80Triplet (t)These protons are adjacent to the CH₂-O group and will be split into a triplet. They are deshielded by the adjacent nitrogen atom.
Methylene CH₂-Og2H3.50 - 3.70Triplet (t)These protons are adjacent to the CH₂-N group and will be split into a triplet. They are significantly deshielded by the adjacent oxygen atom.
Hydroxyl OHh1H2.00 - 4.00Broad Singlet (br s)Similar to the NH proton, the OH proton's chemical shift is variable and it often appears as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment.

Key Considerations for the Aromatic Region:

The 4-fluorophenyl group presents a classic AA'BB' spin system further complicated by coupling to the ¹⁹F nucleus. The protons ortho to the fluorine (labeled 'a') will experience a ³J(H,F) coupling, while the protons meta to the fluorine ('b') will have a smaller ⁴J(H,F) coupling. This will result in complex multiplets that may not be easily resolved at lower field strengths.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol, the following protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that the choice of solvent will affect the chemical shifts of labile protons (NH and OH).

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic region.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: 16-64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds will ensure good digital resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected range of proton signals.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate all the signals and normalize the integration values to a known number of protons (e.g., the 3 protons of the methyl group).

4. D₂O Exchange Experiment:

  • To confirm the identity of the NH and OH signals, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the NH and OH protons will either disappear or significantly decrease in intensity due to proton-deuterium exchange.

Comparison with Alternative Structures and Experimental Data

  • 1-(4-Fluorophenyl)ethanol: The ¹H NMR spectrum of this precursor is well-documented.[1][2] The aromatic protons typically appear as two multiplets around 7.25-7.35 ppm and 6.95-7.05 ppm, consistent with our prediction. The benzylic proton is a quartet around 4.8-4.9 ppm, and the methyl group is a doublet around 1.4-1.5 ppm. The introduction of the amino-ethanol chain is expected to shift the benzylic proton signal slightly.

  • Ethanolamine: The protons of the ethanolamine moiety in similar environments typically show the -CH₂-N- group at a lower chemical shift than the -CH₂-O- group.[3] This supports our predicted chemical shift ranges.

Simulated Spectrum:

Based on our predictions, a simulated ¹H NMR spectrum would exhibit the key features outlined in the table above. The complexity of the aromatic region and the presence of broad signals for the exchangeable protons would be characteristic features to look for in an experimental spectrum.

Conclusion

The ¹H NMR spectrum of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is predicted to show a set of distinct signals that are consistent with its molecular structure. The aromatic region will be characterized by complex multiplets due to H-H and H-F couplings. The aliphatic region will display characteristic splitting patterns for the ethyl and ethanolamine fragments. By following the detailed experimental protocol provided, researchers can obtain a high-quality spectrum for structural confirmation. Comparison with the known spectra of its constituent fragments provides a strong basis for the interpretation of the experimental data. This guide serves as a practical tool for researchers in the field, enabling them to approach the structural elucidation of this and similar molecules with confidence.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]

  • Reich, H. J. (2020). Coupling of Protons with Fluorine. Organic Chemistry Data. [Link]

  • Kasireddy, C., Bann, J. G., & Mitchell-Koch, K. R. (2015). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 17(45), 30606-30612. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Fluorinated Amino Alcohols and the Analytical Imperative

Fluorinated amino alcohols represent a burgeoning class of molecules in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into amino alcohol scaffolds can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, these compounds are integral to the development of novel pharmaceuticals and advanced materials.

The precise structural elucidation of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns of fluorinated amino alcohols under various ionization conditions is not merely an academic exercise; it is a critical necessity for unambiguous compound identification, metabolite profiling, and quality control in drug development and manufacturing.

This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of fluorinated amino alcohols against their non-fluorinated analogs. We will explore the fundamental fragmentation pathways of the amino alcohol core and dissect the profound influence of fluorine substitution on these pathways. This document is intended to serve as a practical resource for researchers, enabling more confident and accurate interpretation of mass spectral data for this important class of compounds.

I. The Baseline: Fragmentation of Non-Fluorinated Amino Alcohols

To comprehend the impact of fluorination, we must first establish a baseline understanding of the fragmentation behavior of their non-fluorinated counterparts. Under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI), amino alcohols exhibit characteristic fragmentation patterns primarily dictated by the presence of the hydroxyl and amino functional groups.

A. Key Fragmentation Pathways of Protonated Amino Alcohols (ESI-MS/MS)

In positive-ion ESI, amino alcohols are readily protonated, typically at the more basic nitrogen atom. Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ initiates a cascade of fragmentation events.

  • Loss of Water (H₂O): A ubiquitous fragmentation pathway for protonated alcohols is the neutral loss of a water molecule, resulting in an [M+H-18]⁺ ion.[3][4] This is often a facile process driven by the presence of the hydroxyl group.

  • Loss of Ammonia (NH₃): The loss of ammonia from the protonated molecule, yielding an [M+H-17]⁺ ion, is another common fragmentation, particularly for primary amines.

  • α-Cleavage: Cleavage of the carbon-carbon bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines.[5] This results in the formation of a stable immonium ion. For a simple amino alcohol like ethanolamine, this would involve the loss of a CH₂OH radical.

  • Sequential Fragmentations: Primary fragment ions can undergo further fragmentation. For instance, the ion formed after the loss of water can subsequently lose other small molecules or radicals.

Experimental Protocol: ESI-MS/MS Analysis of a Non-Fluorinated Amino Alcohol (e.g., Ethanolamine)

Objective: To characterize the fragmentation pattern of a standard non-fluorinated amino alcohol.

Materials:

  • Ethanolamine standard solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Mass spectrometer equipped with an ESI source and tandem MS capabilities (e.g., Triple Quadrupole or Q-TOF)

Methodology:

  • Sample Preparation:

    • Prepare a 1 µg/mL working solution of ethanolamine in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • Infusion and MS Analysis:

    • Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-200 to identify the protonated molecule [M+H]⁺. For ethanolamine (MW = 61.08), this will be at m/z 62.09.[6]

  • Tandem MS (MS/MS) Analysis:

    • Perform a product ion scan of the [M+H]⁺ ion (m/z 62.09 for ethanolamine).

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the formation and relative abundance of different fragment ions.

    • Record the resulting product ion spectrum.

Data Analysis:

  • Identify the major fragment ions and propose their structures based on the observed neutral losses. For ethanolamine, expect to see fragments corresponding to the loss of water and α-cleavage.

II. The Fluorine Effect: How Fluorination Rewrites the Fragmentation Rules

The introduction of fluorine atoms into an amino alcohol molecule significantly alters its electronic properties and bond strengths, leading to distinct changes in its mass spectrometric fragmentation. The high electronegativity and the strength of the C-F bond are key determinants of these new fragmentation pathways.[1][2]

A. General Influences of Fluorination on Fragmentation
  • Dominance of Fluorine-Containing Fragments: In many cases, the fragmentation of fluorinated compounds is characterized by the formation of abundant fluorine-containing ions.[7] The stability of these ions often directs the fragmentation pathways.

  • Absence or Low Abundance of Molecular Ion: Particularly in EI-MS, the molecular ion of perfluorinated compounds is often weak or absent.[7]

  • Rearrangement Reactions: Rearrangements involving fluorine atoms are more common than with their hydrogenated counterparts.

B. Specific Fragmentation Pathways of Fluorinated Amino Alcohols
  • Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule is a characteristic fragmentation pathway for compounds containing both fluorine and hydrogen atoms. This is analogous to the loss of H₂O from non-fluorinated alcohols.

  • Cleavage of C-C Bonds Adjacent to Fluorinated Carbons: Bonds adjacent to highly fluorinated carbons are often susceptible to cleavage.

  • Loss of Fluorinated Radicals: The loss of small fluorinated radicals, such as •CF₃ (a loss of 69 Da), is a very common fragmentation pathway for trifluoromethyl-containing compounds.[1]

  • Formation of Perfluoroalkyl Cations: In perfluorinated chains, the formation of stable perfluoroalkyl cations (e.g., CF₃⁺, C₂F₅⁺) is frequently observed.

III. A Comparative Analysis: Fluorinated vs. Non-Fluorinated Amino Alcohols

Let's consider a direct comparison between a simple amino alcohol, ethanolamine, and its trifluorinated analog, 2,2,2-trifluoroethanolamine.

Fragmentation PathwayEthanolamine2,2,2-TrifluoroethanolamineRationale for Difference
Protonated Molecule [M+H]⁺ m/z 62m/z 116Increased molecular weight due to three fluorine atoms.
Primary Neutral Loss -H₂O (m/z 44)-HF (m/z 96)The presence of fluorine makes HF elimination a more favorable pathway.
α-Cleavage Loss of •CH₂OH (m/z 31) to form [CH₂NH₂]⁺ (m/z 31)Loss of •CF₃ (m/z 69) to form [CH(OH)NH₂]⁺ (m/z 46) or loss of •CH₂OH to form [CF₃NH₂]⁺ (m/z 84)The strong electron-withdrawing effect of the CF₃ group influences the site of cleavage. Loss of the stable •CF₃ radical is a highly probable event.[1]
Other Significant Fragments [M+H-NH₃]⁺ (m/z 45)[M+H-H₂O]⁺ (m/z 98)While HF loss is often preferred, water loss can still occur.

IV. Visualizing Fragmentation: Mechanistic Pathways

To better illustrate the fragmentation processes, the following diagrams, generated using Graphviz, depict the key fragmentation pathways for a generic non-fluorinated amino alcohol and a trifluoromethyl-substituted amino alcohol.

non_fluorinated_fragmentation MH [M+H]⁺ (Protonated Amino Alcohol) M_H2O [M+H-H₂O]⁺ MH->M_H2O - H₂O M_NH3 [M+H-NH₃]⁺ MH->M_NH3 - NH₃ Immonium Immonium Ion (α-Cleavage Product) MH->Immonium - R• (α-Cleavage) fluorinated_fragmentation MH_F [M+H]⁺ (Protonated Fluorinated Amino Alcohol) M_HF [M+H-HF]⁺ MH_F->M_HF - HF M_CF3 [M+H-CF₃]⁺ MH_F->M_CF3 - •CF₃ M_H2O_F [M+H-H₂O]⁺ MH_F->M_H2O_F - H₂O (minor)

Caption: Fragmentation of a fluorinated amino alcohol.

V. Concluding Remarks and Future Perspectives

The mass spectrometric fragmentation of fluorinated amino alcohols is a complex interplay between the foundational fragmentation pathways of the amino alcohol core and the directing effects of fluorine substitution. Key differentiators include the preferential loss of HF over H₂O and the facile cleavage of bonds adjacent to fluorinated carbons, often leading to the loss of fluorinated radicals like •CF₃.

As the diversity of fluorinated molecules continues to expand, a thorough understanding of their fragmentation behavior is indispensable for the scientific community. High-resolution mass spectrometry, coupled with tandem MS techniques, will continue to be a vital tool in this endeavor. Future work in this area will likely involve the use of computational chemistry to predict fragmentation patterns and the development of spectral libraries specific to fluorinated compounds to aid in their identification. [8][9]

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. PubMed. [Link]

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

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  • Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. PMC. [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

  • Significant residual fluorinated alcohols present in various fluorinated materials. PubMed. [Link]

  • Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. MIT DSpace. [Link]

  • Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Shimadzu. [Link]

  • EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

  • Full scan spectra and fragmentation patterns of ethanolamine and CME. ResearchGate. [Link]

  • Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. [Link]

  • Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. MSU Chemistry. [Link]

  • Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. [Link]

  • Is it possible to analyze F-compounds with GCMS ? ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Fragmentation pathways of protonated peptides. PubMed. [Link]

  • Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. [Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. PubMed. [Link]

  • Mass Spectrometry: Fragmentation. University of Massachusetts Boston. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Department of Chemistry and Biochemistry. [Link]

  • GCMS Section 6.10. Whitman College. [Link]

  • Ethanolamines in Water Samples by LC-MS. LCGC International. [Link]

  • US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org. [Link]

  • Web-based application for in silico fragmentation - MS tools. EPFL. [Link]

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  • Postulated fragmentation pathways for protonated Trp. Isobaric fragment... ResearchGate. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link]

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A Comparative Guide to Chiral HPLC Methodologies for the Separation of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral compounds is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol, a key intermediate or final compound in various synthetic pathways. Drawing upon established principles of chiral chromatography, this document offers a comparative analysis of potential methods, supported by insights into the underlying separation mechanisms.

The Challenge: Resolving the Enantiomers of a Chiral Amino Alcohol

2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol possesses a stereogenic center at the carbon atom attached to the fluorophenyl group, resulting in two enantiomers. The presence of a secondary amine and a hydroxyl group provides multiple points of interaction for chiral recognition, making it amenable to separation on various chiral stationary phases (CSPs). The primary challenge lies in selecting the optimal combination of CSP and mobile phase to achieve baseline resolution with good peak shape and reasonable analysis time.

Comparative Analysis of Chiral HPLC Methods

The separation of chiral amines and amino alcohols is a well-explored area in chromatography.[1][2] Based on the structural characteristics of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.[3][4] Below is a comparison of three potential methods, each employing a different type of chiral stationary phase.

Method 1: Polysaccharide-Based CSP (Normal Phase)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely used for their broad enantioselectivity.[1][4] In normal phase mode, the primary interactions driving chiral recognition are hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The secondary amine and hydroxyl groups of the analyte are expected to form strong hydrogen bonds with the carbamate groups on the polysaccharide backbone.

Proposed Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Rationale: The use of a non-polar solvent like n-hexane with a polar modifier (2-propanol) allows for modulation of retention and selectivity.[5] The addition of a small amount of a basic modifier like diethylamine is crucial to suppress the interaction of the basic analyte with residual acidic silanols on the silica surface, thereby improving peak shape and efficiency.[6][7]

Method 2: Polysaccharide-Based CSP (Reversed-Phase)

While normal phase is common for polysaccharide CSPs, reversed-phase methods offer the advantage of using aqueous-organic mobile phases, which can be beneficial for analytes with higher polarity and for LC-MS compatibility.[8]

Proposed Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IB)

  • Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (60:40, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm or MS detection

Rationale: Immobilized polysaccharide CSPs exhibit greater solvent compatibility, allowing for a wider range of mobile phases.[2] In reversed-phase mode, hydrophobic interactions play a more significant role. The fluorophenyl group of the analyte can interact with the stationary phase, while the polar functional groups interact with the aqueous-organic mobile phase. The acidic additive (TFA) protonates the secondary amine, which can enhance interaction with the CSP and improve peak shape.

Method 3: Macrocyclic Glycopeptide-Based CSP (Polar Organic Mode)

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique combination of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[9][10] These are particularly effective for the separation of primary and secondary amines.[5]

Proposed Conditions:

  • Column: Vancomycin-based CSP (e.g., Astec® CHIROBIOTIC® V2)

  • Mobile Phase: Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm or MS detection

Rationale: This mobile phase composition creates a polar organic environment. The combination of a weak acid and a weak base provides pH control and can enhance enantioselectivity by influencing the ionization state of both the analyte and the stationary phase.[9][11][12] The complex structure of the vancomycin molecule provides multiple chiral recognition sites.

Performance Comparison

Parameter Method 1: Polysaccharide (Normal Phase) Method 2: Polysaccharide (Reversed-Phase) Method 3: Macrocyclic Glycopeptide (Polar Organic)
Selectivity (α) Expected to be high due to strong hydrogen bonding.Potentially lower than normal phase, but can be effective.Often provides unique selectivity due to multiple interaction modes.
Resolution (Rs) Good resolution is anticipated with sharp peaks.May require more optimization of mobile phase to achieve baseline separation.Capable of providing excellent resolution for amines.[9]
Analysis Time Typically moderate.Can be faster due to the use of less viscous mobile phases.May be longer due to the complex interaction kinetics.
Solvent Usage Uses flammable and more toxic organic solvents.Uses more environmentally friendly aqueous-organic mobile phases.Uses polar organic solvents.
LC-MS Compatibility Not directly compatible without mobile phase modification.Highly compatible.Highly compatible.
Robustness Generally robust, but sensitive to water content in the mobile phase.Typically very robust and reproducible.Robust, with selectivity tunable by mobile phase additives.

Experimental Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the optimal chiral separation method.

Chiral_Method_Selection cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation Screen_NP Polysaccharide CSP (Normal Phase) Decision1 Resolution Achieved? Screen_NP->Decision1 Screen_RP Polysaccharide CSP (Reversed-Phase) Screen_RP->Decision1 Screen_PO Macrocyclic Glycopeptide CSP (Polar Organic) Screen_PO->Decision1 Opt_Solvent Mobile Phase Composition Opt_Additive Additive Type & Concentration Opt_Solvent->Opt_Additive Opt_Temp Column Temperature Opt_Additive->Opt_Temp Opt_Flow Flow Rate Opt_Temp->Opt_Flow Decision2 Optimize Further? Opt_Flow->Decision2 Val_Params Specificity, Linearity, Accuracy, Precision, Robustness Final_Method Final Validated Method Val_Params->Final_Method Analyte Racemic 2-[1-(4-Fluoro-phenyl)- ethylamino]-ethanol Analyte->Screen_NP Analyte->Screen_RP Analyte->Screen_PO Decision1->Opt_Solvent Yes Decision1->Analyte No, try another CSP type Decision2->Opt_Solvent Yes Decision2->Val_Params No

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: Recommended Starting Method

Based on the high success rate of polysaccharide-based CSPs for a broad range of chiral compounds, Method 1 (Normal Phase) is recommended as a starting point for screening.

1. Preparation of Mobile Phase: a. For a 1 L preparation of n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v): b. In a clean, dry 1 L glass bottle, add 800 mL of HPLC-grade n-hexane. c. Add 200 mL of HPLC-grade 2-propanol. d. Add 1.0 mL of diethylamine. e. Cap the bottle and mix thoroughly by inversion. f. Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

2. HPLC System Preparation: a. Install a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) into the column compartment. b. Set the column oven temperature to 25 °C. c. Purge the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min to ensure column equilibration. d. Monitor the baseline for stability.

3. Sample Preparation: a. Accurately weigh approximately 10 mg of racemic 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol. b. Dissolve the sample in 10 mL of mobile phase to create a 1 mg/mL stock solution. c. Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.

4. Chromatographic Analysis: a. Set the UV detector wavelength to 254 nm. b. Inject 10 µL of the prepared sample solution. c. Acquire data for a sufficient time to allow for the elution of both enantiomers. d. Evaluate the chromatogram for the resolution of the two enantiomeric peaks.

5. Data Analysis: a. Integrate the peaks for both enantiomers. b. Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 is generally considered baseline separation. c. Calculate the selectivity factor (α) and the capacity factors (k') for each enantiomer.

Conclusion

The chiral separation of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is readily achievable using modern HPLC techniques. A systematic approach involving the screening of different types of chiral stationary phases, such as polysaccharide-based and macrocyclic glycopeptide-based columns, is recommended.[13][14] The choice between normal phase, reversed-phase, and polar organic modes will depend on the specific requirements of the analysis, including desired selectivity, compatibility with detection methods like mass spectrometry, and solvent consumption considerations. The provided experimental protocol for a normal phase method on a polysaccharide CSP serves as a robust starting point for method development and optimization.

References

  • Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines.
  • Welch, C. J. Review of Chiral Stationary Phase Development and Chiral Applications.
  • Regis Technologies, Inc. Chiral Stationary Phases.
  • SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.
  • OpenBU. Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA.
  • Google Patents. (2013, July 11). WO2013103841A1 - METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE.
  • Agilent. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
  • Columnex. Chiral HPLC and SFC Columns.
  • ResearchGate. (2025, August 6). (PDF) Chiral stationary phases for HPLC.
  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase....
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Taylor & Francis. (2021, May 26). Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures.
  • Phenomenex. Chiral HPLC Separations.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.

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COSY and HSQC NMR interpretation for N-substituted ethanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary: The "Linker" Problem

In modern drug discovery—particularly within the fields of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates)—N-substituted ethanolamines serve as critical, flexible linkers. However, their structural validation presents a unique analytical bottleneck.

The ethylene backbone (


) often collapses into second-order multiplets in 1D 

H NMR, particularly when the N-substituent (

) contains additional aliphatic protons. This guide compares the two dominant 2D NMR techniques used to resolve this ambiguity: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) .

The Verdict: While COSY provides essential connectivity data, Multiplicity-Edited HSQC (edHSQC) is the superior standalone tool for this specific class of molecules, offering simultaneous chemical shift dispersion and carbon multiplicity editing that 1D and standard COSY cannot provide.

The Challenge: Why 1D NMR Fails

In a standard 1D


H NMR spectrum of an N-substituted ethanolamine (e.g., 

-benzylethanolamine), the signals often overlap in the 2.5–4.0 ppm region.
  • The Ambiguity: The

    
     and 
    
    
    
    protons appear as triplets. If the
    
    
    -group contains other methylene protons (e.g., a piperazine ring or a propyl chain), these triplets can overlap, creating a "multiplet soup."
  • The Risk: Misidentifying the

    
    -nitrogen vs. 
    
    
    
    -oxygen protons can lead to incorrect assignments of the linker orientation, potentially stalling SAR (Structure-Activity Relationship) studies.

Methodology Comparison

Alternative A: COSY (Homonuclear Correlation)

COSY maps scalar couplings (


) between protons.[1]
  • Mechanism: Transfers magnetization between protons separated by 3 bonds.

  • Best For: Establishing the connectivity of the ethylene backbone (proving

    
     is next to 
    
    
    
    ).
  • Limitation: If the chemical shift difference (

    
    ) between the two methylene groups is small (near-equivalence), the cross-peaks cluster near the diagonal, making interpretation difficult due to the "roof effect."
    
Alternative B: HSQC (Heteronuclear Correlation)

HSQC correlates a proton to its directly attached carbon (


).[2]
  • Mechanism: Transfers magnetization from

    
    .
    
  • Best For: Spreading overlapping proton signals into a second dimension (Carbon scale: 0–200 ppm), which has far superior resolution.

  • The "Pro" Variant (Recommended): Multiplicity-Edited HSQC. [3]

    • Unlike standard HSQC, this sequence edits the phase of the signal based on the number of attached protons.

    • 
       and 
      
      
      
      :
      Positive (Red).
    • 
      :  Negative (Blue).[4]
      
Comparative Data Table
Feature1D

H NMR
2D COSYStandard HSQCEdited HSQC
Primary Output Integration & ShiftH-H ConnectivityH-C CorrelationH-C Correlation + Multiplicity
Resolution Low (Overlap prone)MediumHighVery High
Backbone ID DifficultGood (if

is large)
GoodExcellent (Color-coded)
Experiment Time 1–5 mins5–20 mins10–30 mins10–30 mins
Sensitivity HighMediumHighHigh

Technical Deep Dive: The Signal Assignment Logic

To unambiguously assign an N-substituted ethanolamine, you must exploit the electronic differences between the Oxygen and Nitrogen atoms.

  • 
    -to-Oxygen (
    
    
    
    ):
    Electronegative Oxygen deshields these protons/carbons.
    • 
      : Downfield (
      
      
      
      ppm).
    • 
      : Downfield (
      
      
      
      ppm).
  • 
    -to-Nitrogen (
    
    
    
    ):
    Nitrogen is less electronegative.
    • 
      : Upfield (
      
      
      
      ppm).
    • 
      : Upfield (
      
      
      
      ppm).
Workflow Visualization

The following diagram illustrates the logical flow for assigning these molecules using the recommended combination of techniques.

AssignmentLogic Start Start: Unknown N-Substituted Ethanolamine Step1 1. Acquire 1D Proton NMR (Check 2.5 - 4.0 ppm region) Start->Step1 Decision1 Are triplets distinct? Step1->Decision1 PathYes Yes: Assign based on Shift (O-CH2 > 3.5ppm) Decision1->PathYes Clear PathNo No: Overlap detected Decision1->PathNo Ambiguous Step2 2. Run Multiplicity-Edited HSQC PathNo->Step2 Analysis2 Analyze Phase (Color) Step2->Analysis2 ResultBlue Blue Peaks (Negative) = CH2 Groups Analysis2->ResultBlue ResultRed Red Peaks (Positive) = CH/CH3 Groups Analysis2->ResultRed Step3 3. Correlate Carbon Shift ResultBlue->Step3 Final Assignment Confirmed: C~60ppm = O-CH2 C~50ppm = N-CH2 Step3->Final

Figure 1: Decision tree for resolving N-substituted ethanolamine structures using HSQC editing.

Experimental Protocol: Multiplicity-Edited HSQC

This protocol is optimized for a Bruker Avance system (common in pharma), but parameters translate to Varian/Agilent or JEOL systems.

Prerequisites
  • Sample Conc: 5–20 mg in 0.6 mL solvent.

  • Solvent:

    
     (standard) or 
    
    
    
    (if OH/NH exchange is relevant).
  • Probe: Inverse detection probe (BBI/TBI) or CryoProbe is preferred for sensitivity.

Step-by-Step Workflow
  • Temperature Equilibration: Set to 298 K (25°C). Fluctuations cause peak drifting in 2D.

  • Lock & Shim:

    • Perform topshim (gradient shimming). Good lineshape is critical for HSQC to prevent

      
       noise streaks.
      
  • Pulse Calibration (Critical):

    • Run pulsecal to determine the exact 90° pulse width (

      
      ) for protons. An inaccurate 
      
      
      
      reduces sensitivity and causes "ghost" peaks in edited spectra.
  • Select Pulse Sequence:

    • Bruker code: hsqcedetgpsisp2.3 (or similar ed variant).

    • Translation: HSQC + Multiplicity Editing + Gradient Selection + Sensitivity Improvement + Adiabatic pulses (for broad

      
       coverage).
      
  • Parameter Setup:

    • TD (Time Domain): F2 (1H) = 2048; F1 (13C) = 256 (or 512 for high res).

    • NS (Scans): 4 to 8 scans is usually sufficient for >5mg samples.

    • CNST2 (Coupling): Set to 145 Hz (average

      
       for aliphatic carbons).
      
  • Processing:

    • Apply Linear Prediction in F1 (forward, 32 coefficients) to double resolution.

    • Phasing: Manually phase so

      
       is negative (blue) and 
      
      
      
      is positive (red).

Case Study: N-Benzylethanolamine

Structure:



The 1D Spectrum (Ambiguity)
  • Aromatic Region (7.2–7.4 ppm): Multiplet (5H).[5] Easy to identify.

  • Aliphatic Region: Three peaks are expected.[6][7]

    • Singlet (Benzyl

      
      ).
      
    • Triplet (

      
      ).
      
    • Triplet (

      
      ).
      
  • Problem: If the sample is impure or aggregated, the Benzyl singlet at

    
     ppm can overlap with the 
    
    
    
    triplet at
    
    
    ppm.
The Edited HSQC Solution

Running the protocol above yields a 2D map with clear separation:

Assignment

H Shift (ppm)

C Shift (ppm)
HSQC PhaseLogic
Benzyl

3.82 (s)53.5Negative (Blue)Benzylic position.

3.68 (t)60.8Negative (Blue)Deshielded by Oxygen (Downfield C).

2.79 (t)50.9Negative (Blue)Shielded relative to O-CH2.

Interpretation: Even if the proton peaks at 3.82 and 3.68 overlap in 1D, they will be separated by


 ppm in the Carbon dimension (53.5 vs 60.8), making them distinct spots in the HSQC.
COSY Confirmation

The COSY spectrum will show a cross-peak (correlation) between 3.68 and 2.79 .

  • Crucially: The Benzyl peak (3.82) will not show a COSY correlation to either triplet (it is isolated by the NH group). This lack of correlation confirms the benzyl group is not part of the ethylene backbone.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (The definitive text on pulse sequences).

  • Parella, T. (2004). "Pulse schemes for multiplicity-edited HSQC experiments." Magnetic Resonance in Chemistry. (Detailed physics of the editing sequence).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for chemical shifts).

  • Reich, H. J. (2024). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative online guide for shift interpretation).

Sources

A Researcher's Guide to Establishing a Reference Standard for N-(1-(4-fluorophenyl)ethyl)-2-aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a practical framework for the synthesis, purification, and comprehensive characterization of N-(1-(4-fluorophenyl)ethyl)-2-aminoethanol to establish an in-house reference standard. Furthermore, we will compare its analytical characteristics to commercially available, structurally related compounds to aid in its unambiguous identification. This guide is intended to empower researchers to confidently generate and validate their own reference material, ensuring the integrity of their subsequent experimental work.

The Challenge: Absence of a Commercial Reference Standard

A thorough search of commercial catalogs reveals a critical gap for researchers working with N-(1-(4-fluorophenyl)ethyl)-2-aminoethanol. While several structural isomers and related molecules are available, a certified reference standard for this specific compound is not currently offered. This necessitates the in-house preparation and rigorous characterization of the material to serve as a reference for identity, purity, and potency assessments.

Proposed Synthesis and Purification Strategy

The synthesis of N-(1-(4-fluorophenyl)ethyl)-2-aminoethanol can be approached through a nucleophilic substitution reaction. A plausible and accessible route involves the reaction of racemic 1-(4-fluorophenyl)ethylamine with a suitable 2-carbon electrophile bearing a protected or unprotected hydroxyl group, such as 2-bromoethanol or ethylene oxide.

DOT Diagram: Proposed Synthesis Workflow

cluster_synthesis Synthesis cluster_purification Purification A 1-(4-fluorophenyl)ethylamine C N-(1-(4-fluorophenyl)ethyl)-2-aminoethanol A->C + Base + Solvent (e.g., ACN) + Heat B 2-Bromoethanol B->C D Crude Product C->D E Column Chromatography D->E F Pure N-(1-(4-fluorophenyl)ethyl)-2-aminoethanol E->F A Purified Compound B NMR (1H, 13C) A->B C HRMS A->C D HPLC-UV A->D E GC-MS A->E F Structural Confirmation B->F C->F G Purity Assessment D->G E->G

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